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Harmine hydrochloride dihydrate

Cat. No.: B13802771
M. Wt: 284.74 g/mol
InChI Key: WMTAXLOYEDMIGF-UHFFFAOYSA-N
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Description

Contextual Background of Harmine (B1663883) Alkaloids in Scientific Inquiry

Harmine alkaloids, a class of compounds to which harmine belongs, have a rich history in both traditional medicine and scientific exploration. nih.gov These alkaloids are predominantly found in plants such as Peganum harmala (Syrian rue) and the South American vine Banisteriopsis caapi. taylorandfrancis.comwikipedia.org Historically, these plants have been used in various cultural and medicinal practices.

In the realm of scientific research, harmine alkaloids have been investigated for a wide array of pharmacological activities. These include antimicrobial, antifungal, antitumor, and anti-inflammatory properties. nih.govtaylorandfrancis.com A key area of interest has been their ability to act as reversible inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506) and dopamine (B1211576). ontosight.aiwikipedia.org This inhibitory action leads to increased levels of these neurotransmitters in the brain, forming the basis for research into their potential neurological effects. taylorandfrancis.comwikipedia.org

Rationale for Dedicated Research Focus on Harmine Hydrochloride Dihydrate

The specific focus on this compound in academic research stems from its advantageous physicochemical properties, primarily its water solubility. ontosight.ai This characteristic facilitates its use in in vitro and in vivo experimental models, allowing for more precise and reproducible studies compared to the less soluble harmine base.

The hydrochloride salt form ensures better bioavailability and ease of administration in research settings, which is crucial for accurately assessing its biological effects. nih.gov This has made this compound a preferred formulation for investigating the therapeutic potential of harmine in various disease models.

Overview of Established and Emerging Academic Research Trajectories for this compound

The research landscape for this compound is both broad and dynamic, encompassing established avenues and new, promising directions.

Established Research Areas:

Neuropharmacology: A significant body of research has focused on the neuroprotective and psychoactive properties of harmine and its hydrochloride salt. ontosight.ai Studies have explored its potential in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. ontosight.ai Its role as a monoamine oxidase inhibitor continues to be a central theme in this line of inquiry. wikipedia.org

Oncology: The antiproliferative effects of harmine have been demonstrated in various cancer cell lines. ontosight.aiwikipedia.org Research is ongoing to understand the mechanisms behind its ability to inhibit cancer cell growth, with studies pointing towards the induction of apoptosis and inhibition of angiogenesis. nih.gov

Antiparasitic Activity: Harmine has shown efficacy against various parasites, including Leishmania donovani and Toxoplasma gondii. nih.govfrontiersin.org Research in this area investigates its potential as a lead compound for the development of new antiparasitic drugs. frontiersin.org

Emerging Research Trajectories:

Metabolic Disorders: More recent research has highlighted the potential of harmine to induce the proliferation of pancreatic β-cells, which are responsible for insulin (B600854) production. nih.gov This has opened up a new avenue of investigation into its use for managing diabetes.

Kinase Inhibition: Harmine has been identified as a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). medchemexpress.comselleckchem.com This discovery has spurred research into its potential for treating conditions where DYRK1A is implicated, including certain cancers and neurological disorders.

COVID-19 Research: Preliminary studies have explored the potential of harmala alkaloids, including harmine, as inhibitors of key viral enzymes of SARS-CoV-2, the virus responsible for COVID-19. This represents a nascent but potentially impactful area of future research.

Interactive Data Table: Key Research Areas of this compound

Research AreaKey FindingsRelevant Citations
Neuropharmacology Inhibition of monoamine oxidase A (MAO-A), neuroprotective effects. ontosight.ai, taylorandfrancis.com, wikipedia.org
Oncology Antiproliferative effects on cancer cells, induction of apoptosis. ontosight.ai, nih.gov, wikipedia.org
Antiparasitic Activity Efficacy against Leishmania donovani and Toxoplasma gondii. nih.gov, frontiersin.org
Metabolic Disorders Induction of pancreatic β-cell proliferation. nih.gov
Kinase Inhibition Potent inhibitor of DYRK1A. medchemexpress.com, selleckchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClN2O3 B13802771 Harmine hydrochloride dihydrate

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;dihydrate;hydrochloride

InChI

InChI=1S/C13H12N2O.ClH.2H2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;;;/h3-7,15H,1-2H3;1H;2*1H2

InChI Key

WMTAXLOYEDMIGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.O.O.Cl

Origin of Product

United States

Origin, Biosynthesis, and Advanced Isolation Methodologies for Harmine Hydrochloride Dihydrate Research

Natural Occurrence and Botanical Sources of Harmine (B1663883) Alkaloids

Harmine and its related alkaloids are predominantly found in the plant kingdom, with notable concentrations in a select few species. The most well-documented sources are the seeds of Syrian rue (Peganum harmala) and the vine of Banisteriopsis caapi, a key component in the traditional South American beverage, ayahuasca. indexcopernicus.comajuronline.orgresearchgate.net

Peganum harmala, a perennial herbaceous plant native to the Mediterranean region and parts of Asia, is a primary source of harmala alkaloids. google.com The seeds of P. harmala can contain a significant amount of these alkaloids, with total concentrations reported to be between 2% and 7% by dry weight. researchgate.netscielo.br Within this alkaloid fraction, harmine is a major constituent. scbt.com

Banisteriopsis caapi, a large vine native to the Amazon rainforest, is another principal source of harmine. ajuronline.orgnumberanalytics.com The concentration of harmine in the stems of B. caapi can vary widely, with studies reporting ranges from 0.31% to 8.43%. researchgate.netnumberanalytics.com The variability in alkaloid content can be attributed to factors such as the plant's genetics, age, and the environmental conditions of its growth. numberanalytics.com

Beyond these two prominent sources, harmine has been identified in a variety of other plants, albeit typically in lower concentrations. These include certain species of passionflower (Passiflora spp.), tobacco (Nicotiana tabacum), and lemon balm (Melissa officinalis). indexcopernicus.comresearchgate.netuobasrah.edu.iq The presence of these alkaloids is also noted in some animal species, including certain butterflies of the Nymphalidae family. indexcopernicus.com

The following table summarizes the harmine content in its primary botanical sources:

Botanical SourcePlant PartHarmine Concentration (% of dry weight)Other Major Alkaloids Present
Peganum harmalaSeeds0.44% - 4.3%Harmaline (B1672942), Harmalol, Tetrahydroharmine
Banisteriopsis caapiStems0.31% - 8.43%Harmaline, Tetrahydroharmine

Biosynthetic Pathways of Harmine and Related β-Carboline Alkaloids

The biosynthesis of harmine and other β-carboline alkaloids is a complex process that originates from the amino acid L-tryptophan. indexcopernicus.comuobasrah.edu.iq The central step in this pathway is the Pictet-Spengler reaction, a condensation and cyclization reaction that forms the characteristic tricyclic β-carboline ring structure. researchgate.net

The proposed biosynthetic pathway begins with the decarboxylation of L-tryptophan to produce tryptamine (B22526). indexcopernicus.com Tryptamine then undergoes the Pictet-Spengler reaction with a pyruvate-derived aldehyde. This key reaction is catalyzed by an enzyme believed to be similar to strictosidine (B192452) synthase. researchgate.net The resulting intermediate, a tetrahydro-β-carboline carboxylic acid, then undergoes a series of enzymatic modifications, including oxidation and methylation, to yield harmine. nih.gov

There is some scientific discussion regarding the precise sequence of events, particularly whether L-tryptophan or tryptamine is the initial substrate for the Pictet-Spengler reaction. However, feeding experiments with labeled precursors in P. harmala cultures suggest that tryptamine is a key intermediate in the pathway leading to harmine. indexcopernicus.com

The final steps in the biosynthesis of harmine involve the aromatization of the C-ring of the β-carboline structure and the methylation of the hydroxyl group at the 7-position, for which S-adenosyl methionine (SAM) is the likely methyl group donor. The interconversion between harmine and harmaline (its dihydro-derivative) has also been observed, suggesting a dynamic relationship between these alkaloids within the plant. researchgate.net

Methodological Advancements in Harmine Hydrochloride Dihydrate Isolation and Purity Assessment for Research Applications

The isolation and purification of harmine from its natural sources are critical for obtaining the high-purity compounds required for research. Over the years, methodologies have evolved from traditional solvent extraction to more advanced and efficient techniques.

Extraction:

Traditional methods for extracting harmala alkaloids often involve Soxhlet extraction or maceration with acidic or alcoholic solvents. indexcopernicus.cominnspub.net While effective, these methods can be time-consuming and require large volumes of organic solvents.

More recent advancements have focused on improving efficiency and reducing environmental impact. These include:

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, significantly reducing extraction time and solvent consumption while providing high yields of alkaloids. indexcopernicus.comnih.gov

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. indexcopernicus.comnumberanalytics.com

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is highly selective and is particularly suitable for extracting thermally labile compounds. numberanalytics.com

Pressurized Liquid Extraction (PLE): PLE utilizes solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time. numberanalytics.com

A common initial step in many extraction protocols involves defatting the powdered plant material with a non-polar solvent like hexane (B92381) to remove lipids that can interfere with subsequent steps. uobasrah.edu.iq The alkaloids are then typically extracted as salts in an acidic aqueous medium, followed by basification to liberate the free bases, which can then be extracted into an organic solvent. ajuronline.org

Purification:

Crude harmine extracts require further purification to isolate the compound to a high degree of purity. Chromatographic techniques are central to this process:

Column Chromatography: Silica gel column chromatography is a widely used method for the separation of harmala alkaloids. semanticscholar.org

Thin-Layer Chromatography (TLC): TLC is often used for the qualitative analysis of the extract and to monitor the progress of purification. researchgate.net

pH-Zone-Refining Counter-Current Chromatography (CCC): This is a highly efficient liquid-liquid chromatographic technique that has been successfully applied to the separation and purification of harmine and harmaline from crude extracts of P. harmala, yielding purities of over 96%. nih.gov

Purity Assessment:

To ensure the quality and reliability of this compound for research purposes, rigorous purity assessment is essential. A combination of analytical techniques is typically employed:

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the quantitative analysis of harmine. researchgate.netnih.govnih.gov The use of a diode-array detector (DAD) or a fluorescence detector enhances selectivity and sensitivity. Purity levels of >98% are often reported for commercially available research-grade harmine hydrochloride. scbt.combiocompare.com

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides structural information and confirmation of the identity of the isolated compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the purity of the isolated harmine. ajuronline.orgnih.gov

Melting Point Determination: The melting point of a crystalline solid is a good indicator of its purity. The melting point of this compound is reported to be around 262 °C. wikipedia.org

For research applications, harmine is often converted to its hydrochloride salt, which exhibits improved water solubility compared to the free base. The dihydrate form indicates the presence of two water molecules in the crystal lattice. indofinechemical.com Stability studies using techniques like HPLC and MS are also crucial to ensure the integrity of the compound over time. nih.gov

Elucidation of Molecular and Cellular Pharmacodynamics of Harmine Hydrochloride Dihydrate

Enzyme Modulation by Harmine (B1663883) Hydrochloride Dihydrate

Harmine hydrochloride dihydrate is a potent modulator of several key enzymes involved in critical cellular processes. Its inhibitory actions on these enzymes form the basis for many of its observed pharmacological effects.

Monoamine Oxidase (MAO-A/B) Inhibition Mechanisms

Harmine is a well-documented reversible inhibitor of monoamine oxidase A (MAO-A), while showing significantly less potency towards monoamine oxidase B (MAO-B). wikipedia.orgdoaj.org This selective and reversible inhibition of MAO-A is a cornerstone of its psychoactive and potential therapeutic properties.

The mechanism of MAO-A inhibition by harmine is competitive and reversible. nih.govnih.gov Harmine competes with MAO-A substrates, such as serotonin (B10506) and norepinephrine (B1679862), for binding to the active site of the enzyme. criver.com This competition prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft. The interaction of harmine with the flavin cofactor of MAO-A induces distinct spectral changes, with the magnitude of these changes correlating with the inhibitory efficacy. nih.gov Studies have shown that harmine exhibits high potency as a reversible inhibitor of MAO-A, with reported IC50 values in the nanomolar range. doaj.orgresearchgate.net For instance, one study reported an IC50 value of 0.0041 µM for harmine's inhibition of MAO-A. doaj.org In contrast, its inhibitory activity against MAO-B is significantly weaker, demonstrating a high degree of selectivity for the MAO-A isoform. wikipedia.org This selective inhibition of MAO-A is thought to be responsible for the effects of harmine on the dopamine (B1211576) system in the brain. nih.gov

Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Regulatory Mechanisms

Harmine has emerged as a potent and selective inhibitor of Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A). nih.govabcam.com This inhibition is achieved through a competitive mechanism with respect to ATP, the phosphate (B84403) donor for the kinase. nih.govnih.gov Harmine binds to the ATP-binding pocket of DYRK1A, forming hydrogen bonds with key residues such as Lys188 and Leu241, thereby preventing ATP from binding and inhibiting the kinase's activity. nih.govnih.govacs.org

The inhibitory potency of harmine against DYRK1A is significant, with IC50 values reported in the nanomolar range, varying slightly across different studies (e.g., 33 nM, 80 nM). nih.govrndsystems.com Harmine demonstrates selectivity for DYRK1A over other members of the DYRK family, such as DYRK1B, DYRK2, and DYRK4, as well as other kinases like CK1 and PIM3. nih.govabcam.com This selective inhibition of DYRK1A by harmine has been shown to interfere with cellular processes such as neurite formation and is being explored for its potential in various therapeutic areas. nih.govacs.org

KinaseIC50 (nM)Reference
DYRK1A33 nih.gov
DYRK1B166 nih.gov
DYRK21900 nih.gov
DYRK3800 rndsystems.com
DYRK480000 nih.gov
CK11500 abcam.com
PIM34300 abcam.com

DNA Methyltransferase (DNMT1, DNMT3A, DNMT3B) Inhibition and Epigenetic Modulation

Harmine has been identified as an inhibitor of DNA methyltransferases (DNMTs), enzymes that are crucial for establishing and maintaining DNA methylation patterns, key epigenetic modifications that regulate gene expression. nih.govacs.orgnih.gov Harmine has been shown to inhibit all three major human DNMTs: DNMT1, DNMT3A, and DNMT3B. nih.govacs.org

The mechanism of inhibition involves harmine binding to the S-adenosyl methionine (SAM) binding pocket of the DNMTs. nih.govacs.org Specifically, crystallographic studies have revealed that harmine binds within the adenine (B156593) cavity of the SAM-binding site in DNMT3B. nih.govacs.org Kinetic analyses have confirmed that harmine acts as a competitive inhibitor, competing with the cofactor SAM for binding to the enzyme. nih.govacs.orgresearchgate.net This competitive inhibition prevents the transfer of a methyl group from SAM to DNA, thereby inhibiting the methyltransferase activity of the DNMTs. nih.govacs.org Studies have shown that harmine and its derivatives can down-regulate the expression of DNMT1, leading to hypomethylation and the reactivation of tumor suppressor genes. nih.gov

DNMT IsoformIC50 (µM)Ki (µM)Reference
DNMT12.3 (murine)- nih.gov
DNMT3A-- nih.govacs.org
DNMT3B44.95 ± 5.276.6 nih.govacs.orgresearchgate.net

Topoisomerase Interactions and DNA Intercalation Studies

Harmine and its derivatives have been shown to interact with DNA topoisomerases, particularly topoisomerase I. nih.govnih.govnih.gov These enzymes are essential for resolving topological problems in DNA during replication, transcription, and recombination. The primary mechanism of action of harmine in this context is through DNA intercalation. pku.edu.cnspandidos-publications.comnih.gov

Harmine's planar tricyclic structure facilitates its insertion between the base pairs of the DNA double helix. spandidos-publications.comnih.gov This intercalation alters the DNA structure, which in turn can inhibit the activity of topoisomerase I. nih.govresearchgate.net Studies have demonstrated that harmine and its derivatives exhibit significant topoisomerase I inhibitory activity, while having no effect on topoisomerase II. nih.gov The ability of these compounds to act as DNA intercalating agents and topoisomerase I inhibitors is believed to be related to their antitumor activities. nih.govresearchgate.net Calorimetric studies have determined the enthalpy changes for the binding of harmine to calf thymus DNA, providing further evidence for the intercalation mechanism. pku.edu.cn

Other Enzymatic Targets of this compound (e.g., Choline (B1196258) Kinase)

While the primary enzymatic targets of harmine have been extensively studied, emerging research suggests its interaction with other enzymes. One such enzyme is choline kinase (ChoK). Although detailed mechanistic studies are less abundant compared to MAO or DYRK1A, some evidence points towards harmine's potential to inhibit ChoK.

Furthermore, harmine has been reported to inhibit acetylcholinesterase (AChE). nih.gov However, the inhibitory potency appears to be less significant compared to its effects on MAO-A. nih.gov

Receptor and Ion Channel Interactions of this compound

This compound's pharmacological profile is further defined by its interactions with various receptors and ion channels. It has shown affinity for serotonin 5-HT2A and 5-HT2C receptors, although with lower affinity compared to its primary enzyme targets. wikipedia.org Specifically, the Ki values for the 5-HT2A and 5-HT2C receptors are reported to be in the range of 230–397 nM and 5,340 nM, respectively. wikipedia.org It does not show significant affinity for the serotonin 5-HT1A receptor, the dopamine D2 receptor, or the benzodiazepine (B76468) site of the GABAA receptor. wikipedia.org

Intracellular Signaling Pathway Perturbations by this compound

Harmine has been identified as a potent inhibitor of the nuclear factor-κB (NF-κB) signaling pathway, which is central to inflammatory responses. open-foundation.orgsigmaaldrich.com In mouse macrophage RAW 264.7 cells, harmine was shown to inhibit NF-κB transactivity and its nuclear translocation when stimulated by inflammatory agents like tumor necrosis factor-α (TNF-α) and lipopolysaccharides (LPS). open-foundation.orgsigmaaldrich.comnih.gov This inhibition of the NF-κB pathway leads to a subsequent reduction in the mRNA and protein levels of downstream inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and IL-6. open-foundation.orgnih.gov Further investigation has shown that harmine can modulate the phosphorylation of the p65 subunit of NF-κB during activation by LPS. nih.gov This anti-inflammatory action, mediated through the suppression of NF-κB signaling, has also been observed in vivo, where harmine averted inflammatory lung damage in an LPS-challenged mouse model. open-foundation.orgsigmaaldrich.com

Table 5: Detailed Findings on NF-κB Signaling Pathway Regulation by Harmine

Research ModelInducing AgentEffect of HarmineDownstream ConsequenceReference
Mouse Macrophage (RAW 264.7) cellsTNF-α, LPSInhibited NF-κB transactivity and nuclear translocation.Reduced expression of inflammatory cytokines. open-foundation.orgsigmaaldrich.comnih.gov
Peritoneal Macrophages (BALB/c mice)LPS, poly(I:C)Inhibited NF-κB activity through modulation of p65 phosphorylation.Decreased inflammatory expression. nih.gov
LPS-challenged mouse modelLPSAverted inflammatory lung damage.Decreased serum levels of TNF-α, IL-1β, and IL-6. open-foundation.orgnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulations (ERK, JNK, p38)

This compound demonstrates significant, though often cell-type specific, modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of cell proliferation, differentiation, apoptosis, and stress responses. The three major MAPK subfamilies—extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs—are all affected by harmine, albeit in different ways depending on the cellular context. nih.govnih.gov

In the context of cancer, harmine hydrochloride (HMH) exhibits differential effects. In breast cancer cells, its action is tailored to the specific cell line; it dose-dependently increases the phosphorylation of p38 in MCF-7 cells, while in the triple-negative MDA-MB-231 cell line, it enhances the phosphorylation of JNK. youtube.comyoutube.com This differential activation of p38 and JNK is linked to the induction of the tumor suppressor FOXO3a. youtube.com Conversely, in HCT116 colorectal cancer cells, HMH treatment leads to an upregulation of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38), but a downregulation of phosphorylated ERK (p-ERK). nih.govyoutube.com This inhibition of the pro-proliferative ERK pathway, coupled with the activation of the stress-activated JNK and p38 pathways, contributes to the observed anti-cancer effects, including apoptosis induction. nih.govnih.gov Similarly, in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, harmine was found to inhibit the activation of JNK, ERK, and p38. nih.gov

The modulation of JNK by harmine also plays a role in its anti-inflammatory properties. Harmine has been shown to inhibit the transcriptional activity of Activator Protein-1 (AP-1), a downstream target of MAPKs, by attenuating JNK phosphorylation induced by Toll-like receptor (TLR) agonists. youtube.com The interconnectedness of these pathways is critical, as cross-talk mechanisms exist where stress-activated kinases like p38 and JNK can negatively regulate the ERK pathway. nih.govyoutube.com

Table 1: Effects of this compound on MAPK Pathway Components

Cell/Model SystemERKJNKp38OutcomeReference
MCF-7 Breast Cancer Cells No significant changeNo significant change↑ PhosphorylationIncreased FOXO3a expression youtube.comyoutube.com
MDA-MB-231 Breast Cancer Cells No significant change↑ PhosphorylationNo significant changeIncreased FOXO3a expression youtube.comyoutube.com
HCT116 Colorectal Cancer Cells ↓ Phosphorylation↑ Phosphorylation↑ PhosphorylationApoptosis, Cell Cycle Arrest nih.govyoutube.com
LPS-induced ALI Mice ↓ Activation↓ Activation↓ ActivationAnti-inflammatory effect nih.gov
TLR-activated Macrophages No significant change↓ PhosphorylationNo significant changeInhibition of AP-1 activity youtube.com

PI3K/AKT/mTOR Signaling Axis Disruption

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers. This compound has been identified as a potent inhibitor of this axis in various cancer cell lines.

In studies involving both hormone receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, HMH treatment resulted in a marked reduction in the phosphorylation levels of key pathway components: PI3K, AKT, and mTOR. youtube.comyoutube.com This inhibitory action disrupts the pro-survival signaling that is often hyperactive in cancer cells. Similarly, in HCT116 colorectal cancer cells, HMH was shown to decrease the expression of phosphorylated PI3K (p-PI3K), phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR). nih.govyoutube.com

The mechanism of this disruption has been further confirmed through combination studies. When HMH was used in conjunction with LY294002, a known AKT inhibitor, a significant and enhanced reduction in p-AKT expression was observed. youtube.comnih.gov This synergistic effect underscores that the PI3K/AKT/mTOR pathway is a direct target of HMH. The downstream consequences of this inhibition are significant, leading to the suppression of cell proliferation and the induction of G2/M phase cell cycle arrest. nih.gov

Ras-MAPK Pathway Inhibition Studies

Mutations in Ras genes are among the most common drivers of human cancers, leading to the constitutive activation of downstream pro-growth signaling, including the MAPK pathway. Research has highlighted harmine as a potential therapeutic agent for cancers harboring such mutations.

Studies utilizing the nematode Caenorhabditis elegans as a model system have been particularly insightful. In this model, a gain-of-function mutation in the let-60 gene, the worm homolog of Ras, results in a multivulva (Muv) phenotype due to hyper-activation of the Ras-MAPK pathway. Harmine was found to suppress this Muv phenotype, indicating its ability to inhibit the overactive pathway.

Crucially, this inhibitory effect appears to be selective. Harmine was shown to specifically target the hyper-activation caused by the mutated form of Ras and its immediate downstream effector, Raf. The compound did not inhibit the activity of the wild-type Ras protein, suggesting a targeted mechanism of action. This selectivity is a highly desirable trait for an anti-cancer agent, as it could potentially minimize effects on normal cells and reduce toxicity. These findings reveal a novel anti-Ras activity for harmine, positioning it as a candidate for developing treatments for specific human cancers associated with oncogenic Ras mutations.

STAT1 and AP-1 Transcription Factor Activities

This compound exerts modulatory effects on the activity of key transcription factors involved in inflammation and cell differentiation, namely Signal Transducer and Activator of Transcription 1 (STAT1) and Activator Protein-1 (AP-1).

AP-1, a dimeric transcription factor typically composed of proteins from the Jun and Fos families, is a downstream target of the MAPK signaling pathway. Harmine has been shown to inhibit AP-1 transcriptional activity that is induced by agonists for Toll-like receptor 4 (TLR4) and Toll-like receptor 3 (TLR3). This inhibitory action is linked to its ability to downregulate JNK activity, a key kinase that activates AP-1. youtube.com However, in a different biological context, such as RANKL-induced osteoclast differentiation in bone marrow macrophages, harmine was found to significantly increase the expression of the AP-1 components c-Fos and c-Jun. In this system, AP-1 was shown to be a positive regulator of harmine-induced preosteoclast formation and directly activated the transcription of Platelet-Derived Growth Factor-BB (PDGF-BB).

Harmine's effect on STAT1, a critical mediator of interferon signaling, also appears to be stimulus-dependent. In response to LPS, harmine inhibits both serine and tyrosine phosphorylation of STAT1. In contrast, when inflammation is triggered by the viral mimic poly(I:C), harmine only affects the serine phosphorylation of STAT1, while paradoxically enhancing its tyrosine phosphorylation. youtube.com This complex and context-specific regulation of STAT1 and AP-1 highlights the nuanced immunomodulatory and cell-differentiating effects of harmine.

FOXO3a Expression and Activity Regulation

The Forkhead Box O3 (FOXO3a) transcription factor is a critical tumor suppressor that orchestrates the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. youtube.com this compound has been shown to positively regulate the expression and activity of FOXO3a, which is a key mechanism of its anti-cancer effects.

In breast cancer cells, HMH treatment leads to a notable increase in FOXO3a expression. youtube.comyoutube.com This upregulation is a direct consequence of HMH's modulation of upstream signaling pathways. The activation of p38 in MCF-7 cells and JNK in MDA-MB-231 cells by HMH both converge on increasing FOXO3a expression. youtube.com Furthermore, the PI3K/AKT pathway is a well-established negative regulator of FOXO3a. Therefore, HMH's inhibition of the PI3K/AKT/mTOR signaling axis also contributes to the disinhibition and subsequent activation of FOXO3a. youtube.com

Once activated, FOXO3a translocates to the nucleus and initiates a transcriptional program that halts cancer cell progression. It increases the expression of downstream targets such as the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21. youtube.com This, in turn, leads to the inhibition of proteins that drive cell cycle progression, ultimately causing a G2/M phase cell cycle arrest. youtube.com The ability of harmine to restore the function of the FOXO3a tumor suppressor makes it a promising compound for cancer therapy.

Table 2: Harmine's Regulation of Key Transcription Factors

Transcription FactorCell/Model SystemHarmine's EffectUpstream Regulator(s)Downstream EffectReference
AP-1 TLR-activated Macrophages↓ ActivityJNK↓ Inflammatory gene expression youtube.com
AP-1 RANKL-induced BMMs↑ Expression (c-Fos/c-Jun)Not specified↑ PDGF-BB transcription
STAT1 LPS-stimulated cells↓ Serine & Tyrosine PhosphorylationNot specified↓ Inflammatory response youtube.com
STAT1 Poly(I:C)-stimulated cells↓ Serine, ↑ Tyrosine PhosphorylationNot specifiedModulated inflammatory response youtube.com
FOXO3a Breast Cancer Cells (MCF-7, MDA-MB-231)↑ Expression & Activityp38, JNK, PI3K/AKT (inhibition)↑ p53, p21 expression; G2/M arrest youtube.comyoutube.com

Wnt/β-Catenin Signaling Involvement and Downstream Effects

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. youtube.comnih.gov While direct studies on this compound are limited, research on related β-carboline alkaloids reveals a strong inhibitory effect on this pathway.

The central event in canonical Wnt signaling is the stabilization and nuclear accumulation of the transcriptional co-activator β-catenin. youtube.com In the absence of a Wnt signal, a "destruction complex," which includes the proteins Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase-3β (GSK3β), phosphorylates β-catenin, targeting it for proteasomal degradation.

Studies on novel synthetic β-carboline derivatives have shown they can function as potent inhibitors of the Wnt/β-catenin pathway. youtube.comnih.gov One such compound, Z86, was found to interfere with the pathway by activating GSK3β. This enhanced kinase activity leads to increased phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation and downstream signaling. youtube.comnih.gov This mechanism was confirmed by observations that the compound could suppress the expression of Wnt target genes and inhibit the Wnt-dependent formation of a secondary body axis in Xenopus embryos. youtube.com The growth-inhibitory effects of these β-carboline compounds on colorectal cancer cells are directly linked to their ability to shut down this oncogenic signaling pathway. youtube.comnih.gov Although these studies were not performed specifically with harmine, they strongly suggest that the β-carboline scaffold is a viable structure for targeting the Wnt/β-catenin pathway.

This compound's Impact on Fundamental Cellular Processes (In Vitro and Ex Vivo)

This compound exerts profound and diverse effects on fundamental cellular processes, which vary depending on the cell type and biological context. Its impact ranges from inducing cell death in cancer to promoting proliferation and regeneration in other tissues.

Anti-Cancer Effects:

Cell Proliferation and Colony Formation: HMH consistently demonstrates potent anti-proliferative activity across a range of cancer types. It effectively suppresses cell growth and the ability to form colonies in an anchorage-independent manner in breast youtube.comyoutube.com, colorectal nih.govyoutube.com, anaplastic thyroid, and oral squamous carcinoma cells. nih.gov

Cell Cycle Arrest: A key mechanism for its anti-proliferative effect is the induction of cell cycle arrest. HMH triggers a G2/M phase block in breast and colorectal cancer cells youtube.comyoutube.comnih.gov, while in oral squamous carcinoma cells, it induces an arrest at the G0/G1 checkpoint. nih.gov

Apoptosis: HMH is a potent inducer of programmed cell death (apoptosis) in malignant cells, including colorectal and oral squamous carcinoma cell lines. nih.govyoutube.comnih.gov

Cell Migration and Invasion: The metastatic potential of cancer cells is significantly curtailed by HMH, which has been shown to suppress both cell migration and invasion in breast and colorectal cancer models. youtube.comyoutube.comnih.gov

Effects on Non-Cancerous and Stem Cells:

Neurogenesis: In contrast to its effects on cancer cells, harmine promotes neurogenesis. In vitro studies using human neural progenitor cells showed that harmine treatment increased their proliferation and enhanced the development of neuronal structures by increasing dendritic arborization.

β-Cell Proliferation and Function: Harmine has been identified as a stimulator of pancreatic β-cell proliferation, a process crucial for diabetes research. In ex vivo 3D cultures of human islet microtissues, short-term harmine treatment dose-dependently increased β-cell proliferation. It also enhanced both basal and glucose-stimulated insulin (B600854) secretion, indicating a positive effect on β-cell function.

Other Cellular Effects:

Protein Aggregation: In a yeast model for Huntington's disease, harmine was found to reduce the intracellular aggregation of the mutant huntingtin protein. This effect is not due to direct interaction with the protein but is thought to be an indirect consequence of harmine's ability to reduce cellular oxidative stress.

Table 3: Summary of this compound's Effects on Cellular Processes

Cellular ProcessCell Type/ModelEffectReference
Proliferation Breast, Colorectal, Thyroid, Oral Cancer CellsInhibition youtube.comnih.govnih.gov
Human Neural Progenitor CellsStimulation
Human Pancreatic β-CellsStimulation
Cell Cycle Breast & Colorectal Cancer CellsG2/M Arrest youtube.comnih.gov
Oral Squamous Carcinoma CellsG0/G1 Arrest nih.gov
Apoptosis Colorectal & Oral Cancer CellsInduction nih.govnih.gov
Migration & Invasion Breast & Colorectal Cancer CellsInhibition youtube.comyoutube.comnih.gov
Colony Formation Breast, Colorectal, Thyroid Cancer CellsInhibition youtube.comyoutube.com
Neurogenesis Human Neural Progenitor CellsStimulation
Insulin Secretion Human Islet MicrotissuesEnhancement
Protein Aggregation Yeast Model (Huntington's Disease)Reduction

Cell Cycle Progression Arrest Mechanisms (G1, G2/M Phases)

This compound exerts significant influence over the cell cycle, a fundamental process governing cell proliferation. Research indicates its ability to induce cell cycle arrest at different phases, primarily the G2/M and G0/G1 checkpoints, depending on the cancer cell type.

In several cancer cell lines, including hepatocellular carcinoma (SK-Hep1), breast cancer (MCF-7, MDA-MB-231), and colorectal cancer (HCT116), harmine hydrochloride has been shown to induce G2/M phase arrest. nih.govmdpi.comnih.govnih.govnih.govresearchgate.net This arrest is mechanistically linked to the downregulation of key regulatory proteins essential for the G2/M transition. nih.govnih.govnih.govresearchgate.net Specifically, a reduction in the expression of phosphorylated cdc2 (p-cdc2), cyclin B1, and the retinoblastoma protein (Rb) is observed. nih.govnih.govresearchgate.net In breast cancer cells, the induction of G2/M arrest is mediated through the regulation of the MAPKs and AKT/FOXO3a signaling pathways. mdpi.comnih.gov The activation of the transcription factor FOXO3a leads to an increase in p53 and p21 expression, which subsequently inhibits the activity of the cdc2/cyclin B1 complex. mdpi.comnih.gov

Conversely, in gastric cancer and oral squamous carcinoma cells, harmine hydrochloride has been reported to cause cell cycle arrest at the G0/G1 phase. nih.govsci-hub.seresearchgate.net This is characterized by the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of Cyclin D1 and Cyclin E. nih.govsci-hub.se

Table 1: Effect of Harmine Hydrochloride on Cell Cycle Regulatory Proteins

Cell LineCell Cycle Phase ArrestUpregulated ProteinsDownregulated ProteinsReference
SK-Hep1 (Hepatocellular Carcinoma)G2/M-p-cdc2, cyclin B1, Rb nih.govnih.gov
MCF-7, MDA-MB-231 (Breast Cancer)G2/MFOXO3a, p53, p21p-cdc2, cyclin B1 mdpi.comnih.gov
HCT116 (Colorectal Cancer)G2/M-p-cdc2, cdc2, cyclin B1, Rb nih.govresearchgate.net
AGS (Gastric Cancer)G0/G1p21, p27Cyclin D1, Cyclin E nih.govsci-hub.se
SCC-4, SCC-25 (Oral Squamous Carcinoma)G0/G1Not specifiedNot specified researchgate.net

Apoptosis Induction Pathways (Intrinsic and Extrinsic)

Harmine hydrochloride is a potent inducer of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.govnih.gov Studies have demonstrated that it can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.govnih.gov

The intrinsic pathway is triggered by internal cellular stress. Harmine hydrochloride treatment leads to the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.govnih.govnih.govresearchgate.netnih.govsci-hub.senih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. youtube.com Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3. nih.govnih.govyoutube.com

The extrinsic pathway is initiated by external signals through death receptors on the cell surface. Harmine has been shown to upregulate caspase-8 and the BH3-only protein Bid. nih.govnih.gov Activated caspase-8 can directly activate caspase-3 or cleave Bid into its truncated form (tBid), which then amplifies the apoptotic signal by engaging the intrinsic pathway. nih.gov

A common downstream event in both pathways is the activation of caspase-3, which cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as nuclear fragmentation and the formation of apoptotic bodies. nih.govnih.govresearchgate.netnih.govnih.gov

Table 2: Modulation of Apoptotic Proteins by Harmine Hydrochloride

Apoptotic PathwayProtein ModulatedEffect of Harmine HydrochlorideCell Line ExampleReference
IntrinsicBaxUpregulationB16F-10, SK-Hep1, HCT116, AGS nih.govnih.govnih.govnih.gov
IntrinsicBcl-2DownregulationB16F-10, SK-Hep1, HCT116, AGS nih.govnih.govnih.govnih.gov
Intrinsicp53UpregulationB16F-10 nih.govnih.gov
IntrinsicCaspase-9ActivationB16F-10, SK-Hep1, HCT116 nih.govnih.govnih.gov
ExtrinsicCaspase-8Upregulation/ActivationB16F-10 nih.govnih.gov
ExtrinsicBidUpregulationB16F-10 nih.govnih.gov
CommonCaspase-3ActivationB16F-10, SK-Hep1, HCT116, AGS nih.govnih.govnih.govnih.gov
CommonPARPCleavageSK-Hep1, HCT116 nih.govnih.gov

Autophagy Modulation and Interplay with Apoptosis

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, often in a complex interplay with apoptosis. nih.gov Harmine has been found to induce a pro-death form of autophagy in human gastric cancer cells. nih.gov This is evidenced by the upregulation of key autophagy-related proteins such as Beclin-1 and LC3. frontiersin.org The induction of this autophagic process has been linked to the inhibition of the Akt/mTOR signaling pathway, a central regulator of cell growth and survival. frontiersin.org

The relationship between harmine-induced autophagy and apoptosis is intricate. In some contexts, autophagy can act as a precursor to apoptosis. The co-regulation of both processes by harmine suggests a sophisticated signaling network that ultimately determines the cell's fate. frontiersin.org For instance, in melanoma cells, harmine's ability to promote apoptosis is also linked to its regulation of pro-inflammatory cytokines like tumor necrosis factor-α and various interleukins. frontiersin.org The protein HMGB1 is known to be a crucial factor in mediating the balance between autophagy and apoptosis, although its specific role in the context of harmine's action requires further investigation. nih.gov

Inhibition of Cell Proliferation and Colony Formation

A hallmark of cancer is uncontrolled cell proliferation. Harmine hydrochloride demonstrates a potent ability to inhibit the proliferation and growth of a diverse array of cancer cells in a dose-dependent manner. nih.govmdpi.comnih.govmdpi.com This has been observed in cell lines derived from liver, breast, colorectal, gastric, and thyroid cancers, among others. nih.govnih.govsci-hub.se

Beyond inhibiting proliferation in monolayer cultures, harmine hydrochloride also significantly impairs the ability of cancer cells to form colonies in an anchorage-independent environment. nih.govmdpi.comnih.gov This is a more stringent test of tumorigenicity, as it mimics the ability of cancer cells to grow without attachment to a solid surface. Successful inhibition of colony formation has been demonstrated in soft agar (B569324) assays with anaplastic thyroid cancer cells and in colony formation assays with colorectal and breast cancer cells. nih.govmdpi.commdpi.com This anti-proliferative effect is a direct consequence of the compound's ability to induce cell cycle arrest and apoptosis. nih.govmdpi.comnih.gov In gastric cancer cells, for example, the inhibition of proliferation correlates with a decrease in the expression of the proliferation marker PCNA. nih.gov

Anti-Migration and Anti-Invasion Mechanisms

The metastatic spread of cancer to distant organs is the primary cause of mortality for many cancer patients. Harmine hydrochloride has shown significant promise in inhibiting two critical steps of metastasis: cell migration and invasion. nih.govmdpi.comnih.govnih.gov This inhibitory effect has been documented in breast, liver, colorectal, and gastric cancer models. nih.govresearchgate.netsci-hub.senih.govresearchgate.net

A principal mechanism underlying this anti-migratory and anti-invasive activity is the targeting of the epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. Harmine induces the proteasome-mediated degradation of Twist1, a key transcription factor that drives EMT. mdpi.comnih.govresearchgate.net The reduction in Twist1 levels leads to a reversal of the EMT phenotype, characterized by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker fibronectin. mdpi.com

Furthermore, in gastric cancer cells, harmine hydrochloride treatment has been shown to decrease the expression of matrix metalloproteinase-2 (MMP-2), hypoxia-inducible factor-1α (HIF-1α), and peroxiredoxin-1 (PRDX1), all of which play roles in extracellular matrix degradation and cell motility. nih.govsci-hub.se The inhibition of cell migration is often visualized and quantified using in vitro wound healing (scratch) assays. nih.govresearchgate.net

Effects on Cancer Stem Cell Dynamics and Depletion

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, maintenance, and recurrence. Harmine hydrochloride has demonstrated the ability to specifically target and deplete the pool of glioblastoma stem-like cells (GSLCs). nih.govresearchgate.net

The compound effectively inhibits the self-renewal capacity of GSLCs, a defining characteristic of stem cells. nih.gov This is evidenced by its ability to block the formation of neurospheres, which are three-dimensional colonies grown from stem cells in culture. nih.gov In addition to inhibiting self-renewal, harmine hydrochloride also promotes the differentiation of these stem-like cells, pushing them towards a less malignant state. nih.gov The anti-CSC effects of harmine hydrochloride are associated, at least in part, with the inhibition of the Akt signaling pathway. nih.gov Importantly, in vivo experiments have confirmed that treatment with the compound can decrease the tumorigenicity of GSLCs. nih.gov

DNA Damage and Repair Mechanism Perturbations

Cancer cells often have deficiencies in their DNA damage response pathways, which can be exploited for therapeutic purposes. Harmine has been found to perturb DNA repair mechanisms, specifically by suppressing homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). nih.gov This suppression is achieved by interfering with the recruitment of the RAD51 protein to the sites of DNA damage. nih.gov

Interestingly, harmine does not appear to significantly affect the other major DSB repair pathway, nonhomologous end joining (NHEJ). nih.gov By selectively inhibiting HR, harmine can induce severe cytotoxicity in cancer cells, such as hepatoma cells, which are often heavily reliant on this repair pathway to cope with replication stress. nih.gov This finding has led to the suggestion that combining harmine with an NHEJ inhibitor could be an effective therapeutic strategy to overwhelm the DNA repair capacity of cancer cells. nih.gov More recent research has also implicated harmine in the regulation of other DNA damage repair-related genes and the activation of the TP53-Gadd45α pathway, highlighting its multifaceted impact on the cellular response to DNA damage. nih.gov

Regulation of Gene and Protein Expression Profiles (e.g., p53, Bcl-2, Bax, c-Myc)

This compound exerts significant influence over the expression of critical genes and proteins that govern cell cycle progression, apoptosis, and oncogenesis. A primary target of harmine is the p53 tumor suppressor pathway. In various cancer cell lines, harmine treatment leads to the upregulation and activation of p53. researchgate.netsums.ac.ir For instance, in human colon cancer (HCT116) and hepatocellular carcinoma (SK-Hep1) cells, harmine hydrochloride increases the protein expression of p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21. pnfs.or.krnih.gov This activation of p53 is crucial, as it can trigger the downregulation of numerous target genes involved in cell survival and proliferation. researchgate.net

Harmine's pro-apoptotic effects are prominently mediated through its regulation of the Bcl-2 family of proteins, which are central to the mitochondrial pathway of apoptosis. Studies have consistently shown that harmine modulates the ratio of anti-apoptotic proteins like Bcl-2 to pro-apoptotic proteins like Bax. In melanoma, thyroid, liver, and neuroblastoma cells, harmine induces apoptosis by decreasing the expression of Bcl-2 while increasing the levels of Bax. nih.gov This shift in the Bcl-2/Bax ratio disrupts mitochondrial membrane potential and promotes the release of apoptotic factors. nih.gov Specifically, in breast cancer cells, increasing doses of harmine upregulate Bax and downregulate Bcl-2. nih.gov Similarly, in colon cancer cells, harmine's induction of apoptosis is linked to its regulation of Bcl-2 and Bax expression. nih.gov

The regulatory scope of harmine extends to other key proteins. In endothelial cells, activated p53, induced by harmine, downregulates survivin, CDC2, and cyclin B1, further promoting cell cycle arrest and apoptosis. researchgate.net In breast cancer cells, harmine hydrochloride treatment leads to the upregulation of p53 and p21, and the downregulation of p-cdc25, p-cdc2, and cyclin B1, ultimately causing G2/M cell cycle arrest. semanticscholar.org While most research has focused on the above targets, some evidence suggests harmine can also modulate the expression of the proto-oncogene c-Myc, a master regulator of cellular proliferation and metabolism, by modulating the activity of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). nih.govfrontiersin.org

Table 1: Effect of Harmine on Gene and Protein Expression

Gene/ProteinEffect of HarmineCell Line/ModelReference(s)
p53 Upregulation/ActivationEndothelial cells, MCF-7, HCT116, SK-Hep1 researchgate.netsums.ac.irpnfs.or.krnih.gov
p21 UpregulationHCT116, SK-Hep1, Breast Cancer Cells pnfs.or.krnih.govsemanticscholar.org
Bcl-2 DownregulationMelanoma (B16F10), Breast Cancer, Colon Cancer nih.govnih.gov
Bax UpregulationMelanoma (B16F10), Breast Cancer, Colon Cancer nih.govnih.gov
c-Myc RegulationBreast Cancer Cells nih.gov
Cyclin B1 DownregulationEndothelial cells, HCT116, SK-Hep1, Breast Cancer researchgate.netpnfs.or.krnih.govsemanticscholar.org
cdc2 DownregulationEndothelial cells, HCT116, SK-Hep1 researchgate.netpnfs.or.krnih.gov

Impact on Cellular Oxidative Stress Responses

This compound demonstrates a significant capacity to modulate cellular oxidative stress, a condition implicated in the pathology of numerous diseases. The compound generally exerts antioxidant effects by enhancing endogenous defense mechanisms and reducing the levels of reactive oxygen species (ROS). nih.gov In a yeast model of Huntington's disease, harmine was observed to decrease the aggregation of mutant huntingtin protein by lowering oxidative stress. acs.orgnih.gov This effect is attributed to its ability to scavenge ROS, thereby preventing oxidative damage to proteins. acs.orgnih.gov The antioxidant activity of harmine appears to be most pronounced when cellular ROS levels surpass a certain threshold. nih.gov

In rodent models, both acute and chronic administration of harmine have been shown to confer protection against oxidative damage in the brain. nih.gov Specifically, in the prefrontal cortex and hippocampus, harmine treatment reduces markers of lipid and protein oxidation while increasing the activity of key antioxidant enzymes, namely superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Further studies have corroborated these findings, showing that harmine administration can significantly increase SOD and glutathione (B108866) peroxidase (GSH-px) activity, while mitigating the levels of malondialdehyde (MDA), a product of lipid peroxidation. frontiersin.org This antioxidative action is believed to contribute to its neuroprotective properties. nih.govnih.gov

The antioxidant mechanisms of β-carboline alkaloids like harmine are linked to their chemical structure, which allows them to inhibit lipid peroxidation and scavenge free radicals. frontiersin.orgnih.gov In yeast, harmine has shown a protective effect against oxidative insults from agents like hydrogen peroxide and paraquat. oup.com However, it is noteworthy that in certain contexts, such as the induction of apoptosis in cancer cells, harmine has been reported to generate ROS, suggesting its effects on oxidative balance can be context- and dose-dependent. researchgate.net

Table 2: Harmine's Impact on Oxidative Stress Markers

Marker/EnzymeEffect of HarmineModel SystemReference(s)
Reactive Oxygen Species (ROS) DecreaseYeast, Neuronal Cells nih.govacs.orgnih.gov
Lipid Peroxidation (MDA) DecreaseRat Prefrontal Cortex & Hippocampus nih.govfrontiersin.org
Protein Oxidation DecreaseRat Prefrontal Cortex & Hippocampus nih.gov
Superoxide Dismutase (SOD) IncreaseRat Prefrontal Cortex & Hippocampus nih.govfrontiersin.org
Catalase (CAT) IncreaseRat Prefrontal Cortex & Hippocampus nih.gov
Glutathione Peroxidase (GSH-px) IncreaseMouse Cortex frontiersin.org

Actin Dynamic Remodeling and Cytoskeletal Influences

Harmine has been identified as a significant modulator of actin dynamics and cytoskeletal organization. nih.govnih.gov Research demonstrates that harmine can stimulate actin polymerization, a fundamental process governing cell shape, adhesion, and motility. nih.gov This effect is not due to direct binding with actin but is mediated by intracellular factors involved in regulating actin kinetics. nih.gov

In the context of cancer biology, where the actin cytoskeleton is often disorganized, harmine's influence is particularly noteworthy. nih.gov Treatment of malignant cells, such as B16-F10 melanoma cells, with non-cytotoxic concentrations of harmine induces a profound reorganization of the actin cytoskeleton. nih.govnih.gov This remodeling leads to a "reversion" of the malignant phenotype, characterized by several key changes. nih.gov

The observed effects include the recovery of a non-malignant cellular morphology, the re-establishment of stress fibers, and rescued cell-cell adhesion. nih.gov Concurrently, harmine treatment leads to an inhibition of cell motility, a critical factor in tumor progression and invasion. nih.gov This reduction in migratory capacity was demonstrated in wound-healing assays with transformed fibroblasts. nih.gov Furthermore, the loss of anchorage-independent growth, a hallmark of tumorigenic cells, is another consequence of harmine-induced actin remodeling. nih.gov These findings suggest that by modulating actin dynamics, harmine can abrogate key malignant characteristics primarily through a non-cytotoxic process. nih.govnih.gov The ability of harmine to influence the cytoskeleton may also be linked to its inhibition of DYRK1A, a kinase known to regulate cytoskeletal dynamics in neurons. nih.gov

Table 3: Cytoskeletal and Phenotypic Changes Induced by Harmine

Cellular Process/PhenotypeEffect of HarmineCell TypeReference(s)
Actin Polymerization StimulationCell-free assay, Malignant cells nih.gov
Actin Cytoskeleton ReorganizationEWS-Fli1-transformed fibroblasts, B16-F10 melanoma nih.govnih.gov
Cell Morphology Recovery to non-malignant phenotypeMalignant cells nih.gov
Cell-Cell Adhesion RescuedMalignant cells nih.gov
Cell Motility InhibitionEWS-Fli1-transformed fibroblasts nih.govnih.gov
Anchorage-Independent Growth LossMalignant cells nih.gov

Indirect Inhibition of Intracellular Protein Aggregation

Harmine has emerged as a compound capable of mitigating intracellular protein aggregation, a pathological hallmark of several neurodegenerative diseases, through indirect mechanisms. nih.govacs.orgnih.gov It does not appear to function as a direct chemical chaperone or aggregation inhibitor in vitro. acs.orgnih.gov Instead, its efficacy stems from its ability to modulate cellular processes that either contribute to or combat the accumulation of misfolded proteins.

One primary indirect mechanism is the reduction of cellular oxidative stress. acs.orgnih.gov In a yeast model of Huntington's disease, harmine was shown to decrease the intracellular aggregation of a mutant huntingtin fragment (103Q-htt) and also reduce prion formation. acs.orgnih.gov This was achieved by lowering the levels of reactive oxygen species, which consequently reduces oxidative damage to proteins and slows their propensity to aggregate. acs.orgnih.gov

A second, distinct mechanism involves the enhancement of the cell's own protein degradation machinery. nih.govnih.gov Harmine promotes the clearance of alpha-synuclein (B15492655), a protein whose aggregation is central to Parkinson's disease, by activating the ubiquitin-proteasome system (UPS). nih.govnih.govresearchgate.net Mechanistically, harmine enhances the phosphorylation of Protein Kinase A (PKA), which in turn upregulates the proteasome subunit PSMD1, leading to increased proteasomal activity and degradation of alpha-synuclein. nih.govresearchgate.net This action efficiently rescues neuronal cells from death induced by alpha-synuclein overexpression. nih.gov

Furthermore, harmine and its derivatives have been investigated as potential therapeutic agents for Alzheimer's disease, where the aggregation of amyloid-beta (Aβ) peptides is a key pathological event. nih.govnih.govfrontiersin.org Harmine is considered a promising multi-target agent, and novel derivatives have shown potent dual inhibitory activity against both acetylcholinesterase and Aβ aggregation. nih.govnih.gov

Table 4: Harmine's Effect on Pathological Protein Aggregation

Aggregating ProteinDisease AssociationHarmine's Mechanism of ActionModel SystemReference(s)
Mutant Huntingtin (103Q-htt) Huntington's DiseaseReduces oxidative stress, slowing aggregation of damaged proteins.Yeast Model acs.orgnih.gov
Alpha-synuclein Parkinson's DiseaseEnhances degradation via PKA-mediated activation of the Ubiquitin-Proteasome System (UPS).Neuronal Cells, Transgenic Mice nih.govnih.govresearchgate.net
Amyloid-beta (Aβ) Alzheimer's DiseaseDerivatives show direct inhibition; Harmine considered a multi-target agent.In vitro, SH-SY5Y cells nih.govnih.gov
Prion Proteins Prion DiseasesDecreased formation, likely linked to reduced oxidative stress.Yeast Model acs.orgnih.gov

Preclinical Pharmacological Investigations of Harmine Hydrochloride Dihydrate in in Vitro and Animal Models

Neuropharmacological Research Applications of Harmine (B1663883) Hydrochloride Dihydrate

The neuropharmacological properties of harmine hydrochloride dihydrate have been a primary focus of research, with studies delving into its effects on mood, neuroprotection, cognition, motor function, and neural regeneration.

Antidepressant-like Effects in Rodent Models

Preclinical studies in rodent models have demonstrated that harmine exhibits antidepressant-like effects. Chronic administration of harmine to rats resulted in a reduction of immobility time in the forced swimming test, a common behavioral assay used to screen for antidepressant activity. nih.gov This effect was comparable to that of the established antidepressant drug, imipramine (B1671792). nih.gov Specifically, harmine increased the time spent swimming at all tested doses, while imipramine showed a similar effect at higher doses. nih.gov Furthermore, both harmine and imipramine increased climbing time, another behavioral parameter in this test. nih.gov

A key molecular finding from these studies is the impact of harmine on brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and growth. Chronic treatment with higher doses of harmine was found to increase the levels of BDNF protein in the hippocampus of rats, an effect not observed with imipramine. nih.gov This suggests that harmine's antidepressant-like activity may be mediated, at least in part, through the upregulation of hippocampal BDNF. nih.gov The ability of harmane, a related β-carboline, to decrease immobility time in the forced swim test and increase time spent in the open arms of the elevated plus maze further supports the potential antidepressant and anxiolytic properties of this class of compounds. nih.gov

Neuroprotective Potentials and Underlying Mechanisms in Neural Cell Lines and Animal Models

Harmine has demonstrated significant neuroprotective potential in various in vitro and in vivo models. One of the key mechanisms underlying this effect is its ability to induce autophagy, a cellular process responsible for clearing damaged components, including misfolded proteins. A novel salt of the related β-carboline harmol (B1672944), harmol hydrochloride dihydrate (HHD), has been shown to induce autophagy in neural cells. nih.gov This process was evidenced by an increase in the number of autophagosomes and the enhanced degradation of α-synuclein, a protein implicated in Parkinson's disease. nih.gov The degradation of α-synuclein was found to be dependent on the Atg5/Atg12 pathway, a critical component of the autophagy machinery. nih.gov

Furthermore, harmine's neuroprotective effects are linked to its inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). researchgate.net This enzyme is involved in cellular proliferation and brain development. researchgate.net By inhibiting DYRK1A, harmine can influence neuronal survival and function. The ability of harmine to stimulate the proliferation of human neural progenitor cells in vitro further underscores its potential for neural repair. nih.gov

Amelioration of Cognitive Impairment in Preclinical Dementia Models

Research in animal models suggests that harmine may have the capacity to ameliorate cognitive deficits associated with dementia. Studies have shown that harmine can enhance short-term working and recent memory in aged rats. nih.gov This cognitive enhancement is hypothesized to be linked to its inhibition of DYRK1A, as overexpression of this enzyme has been shown to impair memory tasks dependent on the hippocampus. nih.gov

While high doses of harmine can produce transient motor side effects, lower doses have been found to improve cognitive function without significantly affecting spatial reference memory. nih.gov The potential for harmine to reduce the expression of hyperphosphorylated tau, a pathological hallmark of Alzheimer's disease, in vitro further supports its investigation as a potential therapeutic agent for dementia. nih.gov Additionally, studies with molecular hydrogen-infused water in a mouse model of oxidative stress-induced dementia showed decreased oxidative stress markers and suppression of memory decline, highlighting the potential of antioxidant strategies in mitigating cognitive impairment. nih.gov

Modulation of Tremor and Motor Dysfunctions in Animal Models of Essential Tremor

Harmine and the related compound harmaline (B1672942) are known to induce tremor in experimental animals, providing a widely used model for studying essential tremor. nih.govresearchgate.netnih.gov This tremor is characterized as an acute postural and kinetic tremor of the axial and truncal muscles. nih.govnih.gov The underlying mechanism involves the induction of rhythmic, bursting activity in the inferior olivary nucleus, which is then transmitted through climbing fibers to the cerebellum and ultimately to the spinal cord motoneurons. nih.govnih.gov

The harmaline-induced tremor model has been instrumental in the preclinical evaluation of anti-tremor medications. nih.govnih.gov The frequency of the tremor is dependent on the size of the animal, ranging from 8-10 Hz in monkeys to 11-14 Hz in mice. mdpi.com The tremor appears shortly after administration and can last for several hours. mdpi.com It is an action tremor, occurring during both posture and movement, and is intensified during voluntary movements. mdpi.com Studies have shown that modulation of various neurotransmitter systems can affect the severity of the tremor. For instance, enhancing synaptic norepinephrine (B1679862) or blocking glutamate (B1630785) receptors can suppress the tremor, while increasing synaptic serotonin (B10506) can exacerbate it. nih.gov The model's utility is underscored by the fact that many drugs that suppress harmaline-induced tremor have also shown efficacy in treating essential tremor in patients. mdpi.com

Animal Model Compound Effect on Tremor Key Findings
Mice, Rats, Cats, MonkeysHarmaline/HarmineInduces action tremorRhythmic bursting in inferior olivary nucleus; involves cerebellum. nih.govresearchgate.netnih.gov
MiceHarmalineDose-dependent action tremorUsed to test anti-tremor effects of α6GABA A R-selective positive allosteric modulators. researchgate.net
RatsHarmalineInduces tremorAgmatine pretreatment reduced tremor duration and intensity. researchgate.net

Neurogenesis and Synaptic Plasticity Enhancement Studies in Brain Organoids and Animal Models

Harmine has been shown to stimulate the proliferation of human neural progenitor cells (hNPCs) in vitro, suggesting a potential role in promoting neurogenesis. researchgate.netnih.gov After four days of treatment, a significant increase in the pool of proliferating hNPCs was observed. researchgate.netnih.gov This effect is thought to be mediated through the inhibition of DYRK1A, a kinase that regulates cell proliferation and brain development. researchgate.netnih.gov An analog of harmine that inhibits DYRK1A, but not one that inhibits monoamine oxidase, mimicked this proliferative effect, further supporting the role of DYRK1A inhibition. researchgate.netnih.gov

In addition to promoting the proliferation of neural progenitors, harmine has also been observed to enhance dendritic arborization, including an increase in the total length of neurites and the number of segments and nodes in mature neurons. researchgate.net These findings suggest that harmine may not only increase the number of new neurons but also promote their structural complexity and connectivity. The use of brain organoids, three-dimensional self-organizing structures derived from stem cells, is an emerging technology for modeling brain development and disease, offering a more complex in vitro system to study the effects of compounds like harmine on neurogenesis and synaptic plasticity. nih.govmolecularpsychology.org

Antineoplastic and Anti-Tumor Research on this compound

In addition to its neuropharmacological properties, harmine and its derivatives have been investigated for their potential as anticancer agents. researchgate.netnih.gov Preclinical studies have demonstrated that harmine can inhibit the proliferation and metastasis of various cancer cell types. nih.gov

The anticancer effects of harmine are multifaceted and involve several mechanisms. It has been shown to induce cell cycle arrest, particularly at the G2/M phase, in pancreatic and colon cancer cells. nih.govdovepress.com Harmine can also promote apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Furthermore, harmine has been found to inhibit the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. nih.gov

In various cancer cell lines, including those from pancreatic, gastric, and thyroid cancers, harmine has been shown to suppress proliferation in a dose- and time-dependent manner. dovepress.comnih.gov For example, in pancreatic cancer cells, harmine not only inhibited proliferation but also sensitized the cells to the chemotherapeutic drug gemcitabine (B846), suggesting a potential for combination therapy. dovepress.com This sensitization was associated with the suppression of the AKT/mTOR signaling pathway. dovepress.com Similarly, in anaplastic thyroid cancer cells, harmine reduced the levels of Twist1 protein, a key regulator of EMT, and inhibited cell proliferation and migration. mdpi.com

A derivative of harmine, harmine hydrochloride, has been noted for its anticancer potential through the regulation of apoptosis-related proteins, such as increasing the levels of p21 and Bax while decreasing Bcl-2 and Bcl-xl. researchgate.net The inhibitory effect of harmine on DYRK1A is also relevant to its anti-tumor activity, as this kinase is overexpressed in some cancers. researchgate.net

Cancer Type Model Key Findings
Pancreatic CancerCell Lines (PANC-1, CFPAC-1, SW-1990, BxPC-3)Inhibited proliferation, induced G2/M cell cycle arrest and apoptosis, sensitized cells to gemcitabine via AKT/mTOR pathway suppression. dovepress.com
Thyroid CancerCell Line (TPC-1), Xenograft ModelSuppressed proliferation, induced apoptosis by regulating Bcl-2/Bax ratio, inhibited colony formation, migration, and invasion. nih.gov
Anaplastic Thyroid CancerCell Lines (BHT-101, CAL-62)Reduced Twist1 protein levels, reverted EMT, inhibited proliferation and migration, reduced anchorage-independent growth. mdpi.com
Gastric CancerCell LinesDownregulated MMP-9 and COX-2 in combination with paclitaxel, leading to reduced proliferation and apoptosis. researchgate.net
Colon CancerCell Line (SW620)Induced cell cycle arrest and inhibited proliferation by reducing cyclin D1 expression. nih.gov
Non-Small Cell Lung CancerCell LinesInduced cell cycle arrest and apoptosis, sensitized cells to Bcl-2 inhibitors through DYRK1A inhibition. researchgate.net

In Vitro Cytotoxicity and Selectivity in Various Cancer Cell Lines

Harmine has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines in a dose- and time-dependent manner. nih.govnih.gov Studies have shown its efficacy in inhibiting the growth of breast, glioblastoma, gastric, lung, prostate, and colorectal cancer cells. nih.govfrontiersin.org

In breast cancer cell lines such as MCF-7 and MDA-MB-231, harmine has been found to inhibit proliferation and induce apoptosis. frontiersin.org Similarly, in glioblastoma cell lines, harmine has shown anti-proliferative effects. nih.gov Research on gastric cancer, including MGC-803 and SMMC-7721 cells, has revealed that harmine can trigger G2 phase arrest and apoptosis. nih.gov Furthermore, its cytotoxic effects have been observed in lung cancer cells, where it can sensitize cells to other chemotherapeutic agents. researchgate.net In prostate cancer cells, harmine has been shown to inhibit growth by blocking the activity of mammalian DNMTs (DNA methyltransferases). nih.gov Studies on colon cancer cells, such as SW620, have also indicated that harmine can induce cell cycle arrest and inhibit proliferation. nih.gov

The cytotoxic mechanisms of harmine are multifaceted, often involving the induction of apoptosis through pathways such as the regulation of Bcl-2/Bax ratio and activation of caspases. nih.govresearchgate.net For instance, in anaplastic thyroid cancer cell lines BHT-101 and CAL-62, harmine was shown to reduce Twist1 protein levels, inhibit proliferation, and induce apoptosis in BHT-101 cells. mdpi.com

Interactive Table: In Vitro Cytotoxicity of Harmine in Various Cancer Cell Lines

Cancer Type Cell Line(s) Observed Effects Key Mechanisms
Breast Cancer MCF-7, MDA-MB-231 Inhibition of proliferation, invasion, and metastasis. frontiersin.org Downregulation of N-cadherin, vimentin, fibronectin; upregulation of E-cadherin; inhibition of PI3K/AKT signaling. frontiersin.org
Glioblastoma Not specified Anti-proliferative effects. nih.gov Inhibition of DYRK1A. nih.gov
Gastric Cancer MGC-803, SMMC-7721 G2 phase arrest and apoptosis. nih.gov Upregulation of p21, activation of caspase-8/Bid, downregulation of ERK/bad pathway. nih.gov
Lung Cancer Not specified Sensitization to Bcl-2 inhibitors, induction of apoptosis. researchgate.net Inhibition of DYRK1A, attenuation of Mcl-1 expression. researchgate.net
Prostate Cancer Not specified Inhibition of cell proliferation. nih.gov Inhibition of DNMT3B activity. nih.gov
Colorectal Cancer SW620 Cell cycle arrest and inhibition of proliferation. nih.gov Reduction of cyclin D1 expression. nih.gov
Thyroid Cancer TPC-1, BHT-101, CAL-62 Inhibition of proliferation, colony formation, migration, and invasion; induction of apoptosis. nih.govmdpi.com Regulation of Bcl-2/Bax ratio; reduction of Twist1 protein levels; decreased Akt phosphorylation. nih.govmdpi.com
Melanoma B16-F10 Inhibition of proliferation, invasion, and migration. nih.gov Downregulation of MMP-9, ERK, and VEGF. nih.gov
Leukemia NB4 G1 phase cell cycle arrest. nih.gov Reduction of DNMT1 expression, leading to hypomethylation of the p15INK4b promoter. nih.gov

Anti-Angiogenesis Mechanisms in Preclinical Cancer Models

Harmine exhibits potent anti-angiogenic properties by targeting key processes involved in the formation of new blood vessels, a critical step for tumor growth and metastasis. frontiersin.orgnih.gov One of the primary mechanisms is the inhibition of vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2. frontiersin.org By suppressing the phosphorylation of VEGFR-2, harmine effectively disrupts the downstream signaling pathways that mediate endothelial cell proliferation, migration, and tube formation. frontiersin.org

Furthermore, harmine has been shown to activate the p53 signaling pathway in endothelial cells. nih.govplos.org This activation leads to the accumulation of stable p53 in the nucleus, which in turn downregulates downstream target genes like CDC2, cyclin B1, survivin, and Bcl-2, resulting in cell cycle arrest and apoptosis of human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net Concurrently, p53 activation upregulates the expression of anti-angiogenic factors such as thrombospondin-1 (TSP-1) and Bai1. nih.govresearchgate.net

In preclinical models, harmine has demonstrated its ability to inhibit neovascularity in a mouse corneal micropocket assay and reduce tumor angiogenesis in xenograft tumor models. nih.govplos.org It also suppresses the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and new vessel formation. frontiersin.orgresearchgate.net

Anti-Metastatic Effects in Cellular and Animal Models

Harmine has demonstrated significant anti-metastatic and anti-invasive properties in both cellular and animal models. mdpi.comnih.gov A key mechanism underlying these effects is the inhibition of the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis. frontiersin.org Harmine has been shown to upregulate the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin, vimentin, and fibronectin in breast cancer cells. frontiersin.org This reversion of the EMT phenotype is often mediated through the inhibition of signaling pathways like PI3K/AKT. frontiersin.org

Furthermore, harmine targets transcription factors that are master regulators of EMT, such as Twist1. mdpi.com In anaplastic thyroid cancer cells, harmine reduces the levels of Twist1 protein, leading to a reversal of the EMT process. mdpi.com It also inhibits the activity of matrix metalloproteinases (MMPs), including MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and migration. frontiersin.orgnih.gov Studies have shown that harmine can suppress the expression and activity of these MMPs in various cancer types, including melanoma and gastric cancer. frontiersin.orgnih.gov

In animal models, harmine has been shown to significantly inhibit tumor nodule formation in the lungs in a mouse model of melanoma metastasis. nih.gov This in vivo efficacy is associated with the downregulation of pro-metastatic genes like MMP-9 and VEGF. nih.gov

Synergistic Effects with Established Anticancer Agents in Preclinical Studies

Research has shown that harmine can act synergistically with established anticancer agents, enhancing their therapeutic efficacy and potentially overcoming drug resistance. nih.govfrontiersin.org This synergistic effect has been observed in various cancer types, including pancreatic and breast cancer. nih.govfrontiersin.org

For instance, harmine has been found to enhance the cytotoxicity of gemcitabine against pancreatic cancer cells, leading to increased apoptosis. nih.gov In breast cancer, it can act as a sensitizer (B1316253) to docetaxel, thereby augmenting its inhibitory effect on cancer cells. nih.gov Furthermore, combining harmine with specific inhibitors of the PI3K/Akt signaling pathway, such as LY294002, has been shown to significantly increase its cytotoxicity in gastric cancer cells. nih.gov This suggests that harmine can be used in combination therapies to target multiple signaling pathways involved in cancer progression.

Immunomodulatory and Anti-Inflammatory Properties of this compound

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2)

Harmine has been shown to effectively modulate the expression of key inflammatory mediators. nih.gov In various in vitro and in vivo models, harmine has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net This inhibition occurs at both the mRNA and protein levels. nih.govresearchgate.net

The anti-inflammatory effects of harmine are largely attributed to its ability to suppress the NF-κB signaling pathway, a central regulator of inflammation. nih.govresearchgate.net Harmine inhibits the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of its downstream target genes, which include many pro-inflammatory cytokines and enzymes. researchgate.netnih.gov Additionally, harmine has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. nih.govresearchgate.net

Effects on Macrophage Activation and Immune Cell Responses

Harmine exerts significant effects on macrophage activation, a critical component of the immune response. It has been shown to inhibit the activation of macrophages induced by various Toll-like receptor (TLR) ligands. nih.gov This inhibition extends to both M1 and M2 macrophage phenotypes, suggesting a broad immunomodulatory capacity. nih.gov

Specifically, harmine can suppress the M1 pro-inflammatory phenotype of macrophages, reducing the inflammatory response. researchgate.net It achieves this by inhibiting the activation of signaling pathways such as STAT1/3, NF-κB, and MAPK. researchgate.net Interestingly, harmine can also promote the polarization of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. researchgate.netnih.gov This shift is associated with an increase in the levels of anti-inflammatory factors and plays a crucial role in the resolution of inflammation. researchgate.net This immunomodulatory effect on macrophage polarization highlights the potential of harmine to create a more favorable tumor microenvironment for anti-cancer therapies. nih.gov

Anti-inflammatory Actions in Rodent Models of Systemic Inflammation

Harmine has demonstrated notable anti-inflammatory effects in various rodent models of systemic inflammation. In a lipopolysaccharide (LPS)-challenged mouse model, harmine significantly prevented inflammatory damage to the lungs and reduced serum levels of key inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). open-foundation.org The underlying mechanism for this anti-inflammatory action appears to be the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. open-foundation.org Harmine was found to inhibit both TNF-α- and LPS-induced NF-κB transactivity and nuclear translocation in mouse macrophage cells. open-foundation.orggreenmedinfo.com

Further studies in mouse peritoneal macrophages revealed that harmine inhibits the expression of inflammatory mediators induced by various toll-like receptor (TLR) agonists. nih.govelsevierpure.com Specifically, it was shown to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, IL-6, and IL-12. nih.govelsevierpure.com This inhibition of NF-κB activity by harmine occurs through the modulation of p65 phosphorylation, without affecting IκBα degradation. nih.gov Additionally, harmine was found to inhibit the activation of the c-Jun N-terminal kinase (JNK) and signal transducer and activator of transcription 1 (STAT1) pathways, which are also involved in the inflammatory response. nih.govnih.gov In vivo experiments have confirmed that harmine can suppress the expression of iNOS and COX-2 during endotoxemia in mice. nih.govresearchgate.net In a model of titanium particle-induced inflammation, harmine was shown to reduce inflammatory infiltrate and cytokine expression by promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. frontiersin.org

ModelKey FindingsReference
LPS-challenged mice Reduced lung inflammatory damage; Decreased serum TNF-α, IL-1β, and IL-6. open-foundation.org open-foundation.org
Mouse peritoneal macrophages Inhibited iNOS, COX-2, TNF-α, IL-6, and IL-12 expression. nih.govelsevierpure.com nih.govelsevierpure.com
Endotoxemia mouse model Suppressed iNOS and COX-2 expression in the liver. nih.govresearchgate.net nih.govresearchgate.net
Titanium particle-induced inflammation Shifted macrophage polarization from M1 to M2, reducing inflammation. frontiersin.org frontiersin.org

Anti-Diabetic Research Pathways Involving this compound (Preclinical Focus)

Beta Cell Mitogenesis and Proliferation Studies

Harmine has emerged as a significant compound in diabetes research due to its ability to induce the proliferation of pancreatic beta cells, which are responsible for producing insulin (B600854). nih.gov This effect is primarily attributed to its function as a potent inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A). nih.govnih.gov DYRK1A is an enzyme that acts as a "brake" on adult human beta cell proliferation, maintaining them in a quiescent state. mountsinai.org By inhibiting DYRK1A, harmine effectively releases this brake, allowing beta cells to re-enter the cell cycle and proliferate. mountsinai.org

High-throughput screening identified harmine as a compound that can induce human beta cell mitogenesis. nih.gov Studies have shown that harmine treatment can increase the proliferation rate of human beta cells both in vitro and in human islets transplanted into immunodeficient mice. nih.gov In fact, in a murine model with human islet grafts, harmine treatment alone led to a 300% increase in beta cell mass. vpulsehk.com This regenerative capacity offers a promising avenue for replenishing the diminished beta cell mass observed in both type 1 and type 2 diabetes. mountsinai.org Recent research also suggests that harmine may induce the transdifferentiation of alpha cells into beta cells, further contributing to the increase in beta cell numbers. vpulsehk.comscitechdaily.com

ModelKey FindingsReference
Human Islets in vitro Induced beta cell proliferation. nih.gov nih.gov
Human Islet-grafted mice Increased beta cell mass by 300%. vpulsehk.com vpulsehk.com
Rat Islets Increased islet cell proliferation by approximately 8%. nih.gov nih.gov
Diabetic mice Normalized blood glucose and induced human beta cell proliferation. pharmacytimes.com pharmacytimes.com

Insulin Sensitivity Modulation in Animal Models

Beyond its effects on beta cell proliferation, harmine has also been shown to modulate insulin sensitivity in animal models of diabetes. nih.gov In diabetic mice, administration of harmine has been observed to mimic the effects of peroxisome proliferator-activated receptor gamma (PPARγ) ligands, which are known to improve insulin sensitivity. nih.gov Harmine achieves this by acting as a cell-type-specific regulator of PPARγ expression, rather than as a direct ligand for the receptor. nih.gov

Studies in high-fat-diet-induced diabetic mice have demonstrated that harmine treatment can improve glucose tolerance and increase insulin sensitivity. nih.gov This is associated with an increase in blood adiponectin levels and a reduction in lipid and inflammatory profiles. nih.gov Furthermore, harmine administration to diabetic mice has been shown to result in higher energy expenditure. nih.gov Unlike some conventional insulin-sensitizing drugs, harmine does not appear to cause significant weight gain or hepatic lipid accumulation. nih.gov Research in diabetic rats has also indicated that harmine can increase serum insulin levels. nih.gov

ModelKey FindingsReference
Diabetic mice (db/db) Mimicked effects of PPARγ ligands on adipocyte gene expression and insulin sensitivity. nih.gov nih.gov
High-fat-diet-induced diabetic mice Improved glucose and insulin tolerance; Increased blood adiponectin levels. nih.gov nih.gov
Diabetic rats (streptozotocin-induced) Increased serum insulin levels. nih.gov nih.gov

Antimicrobial and Antiviral Research of this compound

Anti-Parasitic Activities (e.g., Plasmodium, Theileria equi)

Harmine has demonstrated significant anti-parasitic activity against various pathogens, most notably the malaria parasite, Plasmodium falciparum. nih.gov Research has shown that harmine inhibits the parasite's heat shock protein 90 (Hsp90), an essential chaperone protein for parasite development. nih.govnih.gov This inhibition is specific, with harmine showing a higher affinity for the Plasmodium falciparum Hsp90 (PfHsp90) compared to human Hsp90. nih.govnih.gov

In in vitro studies, harmine has been shown to potentiate the effects of conventional antimalarial drugs like chloroquine (B1663885) and artemisinin. nih.govnih.gov This synergistic activity was also observed in a Plasmodium berghei mouse model, where the combination of harmine and chloroquine resulted in a significant reduction in parasitemia. nih.gov The development of harmine-based hybrid molecules, such as harmiprims and harmicines, has shown even greater potency against both the erythrocytic and hepatic stages of Plasmodium infection. malariaworld.orgnih.gov Recent studies have also highlighted the potential of harmala alkaloids, including harmine, as alternative antimalarial agents due to their ability to inhibit protein kinase 4 (PK4), another crucial enzyme for the parasite's survival. biorxiv.orgbiorxiv.org

ParasiteKey FindingsReference
Plasmodium falciparum Inhibits PfHsp90; Synergizes with chloroquine and artemisinin. nih.govnih.gov nih.govnih.gov
Plasmodium berghei In combination with chloroquine, significantly reduced parasitemia in mice. nih.gov nih.gov
Toxoplasma gondii Showed a reduction in parasite multiplication in vitro. researchgate.net researchgate.net

Antiviral Mechanisms (e.g., EV71)

Harmine has also been investigated for its antiviral properties, particularly against Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease. nih.gov Studies have shown that harmine can inhibit the replication of EV71 in vitro. nih.gov The estimated half-maximal effective concentration (EC50) for harmine to block EV71 infection was determined to be 20 μM. nih.gov

The primary mechanism of harmine's antiviral action against EV71 appears to be the inhibition of the NF-κB signaling pathway. nih.gov EV71 infection is known to activate NF-κB, and harmine treatment has been shown to suppress this activation. nih.gov Additionally, harmine reduces the formation of reactive oxygen species (ROS) induced by EV71, which is associated with the decline in NF-κB activation. nih.gov In vivo studies have further demonstrated that harmine treatment can protect AG129 mice against EV71 replication. nih.gov These findings suggest that harmine could be a potential candidate for the development of antiviral drugs for the treatment of EV71 infection. nih.gov

VirusKey FindingsReference
Enterovirus 71 (EV71) Inhibited viral replication by targeting the NF-κB signaling pathway; Reduced EV71-induced reactive oxygen species (ROS) formation. nih.gov nih.gov
Influenza A/H5N1 virus Did not show anti-influenza activity in one study. nih.gov nih.gov

Antibacterial Effects

Harmine and its derivatives have been the subject of various in vitro studies to determine their potential as antibacterial agents. Research has shown that these compounds exhibit a range of inhibitory activities against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The antibacterial efficacy of harmine is often evaluated by determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.

One study investigated the in vitro antimicrobial activity of harmine, harmaline, and their derivatives against several bacterial and fungal strains. nih.gov The findings from this research highlighted the potential of these β-carboline alkaloids as antimicrobial agents. nih.gov In another study, a series of new harmine derivatives were synthesized and evaluated for their antibacterial properties. nih.gov The results indicated that many of these synthesized derivatives showed more potent antibacterial activity against Gram-positive strains such as Staphylococcus aureus, Staphylococcus albus, and methicillin-resistant Staphylococcus aureus (MRSA) when compared to Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. nih.gov

Furthermore, research into harmine derivatives has explored their efficacy against bacteria responsible for bovine mastitis, a significant issue in the dairy industry. mdpi.com A synthesized harmine derivative, compound 7l, demonstrated notable inhibitory activity against Streptococcus lactis and Streptococcus dysgalactiae, with a MIC of 43.7 μg/mL against the latter. mdpi.com This suggests that structural modifications to the harmine molecule can enhance its antibacterial potency. mdpi.com

The tables below summarize the in vitro antibacterial activity of harmine and its derivatives against various bacterial strains as reported in the scientific literature.

Table 1: In Vitro Antibacterial Activity of Harmine Derivatives

Compound Bacterial Strain MIC (μg/mL)
Harmine Derivative (3c) S. aureus 13.67
Harmine Derivative (7l) Streptococcus dysgalactiae 43.7
Harmine Derivative (7l) Streptococcus pyogenes >43.7
Harmine Derivative (7l) Bacillus subtilis >43.7

| Harmine Derivative (7l) | Proteusbacillus vulgaris | >43.7 |

Data sourced from multiple studies. nih.govmdpi.com

Other Investigational Preclinical Activities of this compound

Beyond its well-documented neuroprotective and anticancer properties, this compound and related harmala alkaloids have been explored for a variety of other pharmacological effects in preclinical settings. These investigations have revealed a broad spectrum of biological activities that could pave the way for new therapeutic applications.

One area of investigation is the vasorelaxant effect of harmine and harmaline. researchgate.net Studies on isolated rat aorta have suggested that these compounds may induce vasorelaxation through their actions on endothelial cells, leading to the release of nitric oxide, and by inhibiting contractions in vascular smooth muscles. researchgate.net This dual mechanism points to a potential role in cardiovascular research.

In the realm of metabolic diseases, harmine has been shown to promote the proliferation of pancreatic beta cells, which are responsible for producing insulin. nih.gov This has generated interest in its potential as a lead compound for the development of treatments for diabetes.

Furthermore, harmine has demonstrated anti-inflammatory effects. nih.gov Research suggests that it may exert these effects by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response. nih.gov The compound's ability to modulate inflammatory pathways has also been noted in the context of its anticancer activities. nih.gov

Another interesting preclinical finding is the anticoagulant activity of harmala alkaloids. wright.edu An in vitro study demonstrated that extracts containing harmine and harmaline could prolong blood clotting time, particularly by affecting the intrinsic pathway of coagulation. wright.edu

The diverse pharmacological profile of harmine is further supported by its documented anti-angiogenic properties. nih.gov It has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.govfrontiersin.org This activity is often linked to its anticancer effects but also represents a distinct area of pharmacological investigation. nih.govfrontiersin.org

The table below provides a summary of the other investigational preclinical activities of harmine and its derivatives.

Table 2: Other Preclinical Activities of Harmine and Related Alkaloids

Activity Model System Key Findings
Vasorelaxant Isolated Rat Aorta Induced vasorelaxation via endothelial and smooth muscle actions. researchgate.net
Anti-inflammatory In Vitro Inhibition of the NF-κB signaling pathway. nih.gov
Anticoagulant In Vitro Prolonged blood clotting time. wright.edu
Anti-angiogenic In Vitro Inhibition of blood vessel formation. nih.govfrontiersin.org

| Beta Cell Proliferation | In Vitro | Promoted the proliferation of pancreatic beta cells. nih.gov |

Pharmacokinetic Profile of Harmine Hydrochloride Dihydrate in Preclinical Research Models

Absorption and Distribution Studies in Animal Models

Following administration, harmine (B1663883) is absorbed and distributed to various tissues. In rats, after oral administration, harmine is absorbed into the bloodstream, reaching peak concentrations at different times depending on the study. researchgate.net One study in Sprague-Dawley rats showed that after a single oral dose of 40.0 mg/kg, harmine reached its maximum plasma concentration (Cmax) of 67.05 ± 34.29 ng/mL with a time to maximum concentration (Tmax) of 0.56 ± 0.13 hours. frontiersin.org Another study in male Sprague-Dawley rats reported that following an oral dose of 20 mg/kg, harmine was rapidly absorbed from the gastrointestinal tract with an absorption half-life of 3 minutes. nih.gov

Harmine appears to distribute effectively to tissues, which is suggested by its larger volume of distribution (Vd) compared to similar compounds like harmane. nih.gov In rats, the Vd for harmine was reported to be 3.9 L/kg. nih.gov Furthermore, studies have shown that harmine can be found in the plasma and brain of newborn rats, suggesting it can cross the blood-brain barrier. nih.gov The distribution of harmine is not limited to the brain; it is also found in other tissues. nih.gov

The transport of harmine across cellular barriers, a key aspect of its absorption and distribution, has been investigated using in vitro models such as Caco-2 and MDCK cell monolayers. These studies suggest that harmine is transported via both passive diffusion and active transport mechanisms. nih.gov Specifically, the transport of harmine was found to be pH- and Na+-dependent and potentially mediated by organic anion transporting polypeptides (OATPs) and organic cation transporters (OCTs)/organic cation/carnitine transporters (OCTNs). nih.gov

Interactive Table 1: Pharmacokinetic Parameters of Harmine in Rats After Oral Administration

ParameterValueAnimal ModelReference
Cmax67.05 ± 34.29 ng/mLSprague-Dawley Rats frontiersin.org
Tmax0.56 ± 0.13 hSprague-Dawley Rats frontiersin.org
Absorption t1/2a3 minMale Sprague-Dawley Rats nih.gov
Vd3.9 L/kgMale Sprague-Dawley Rats nih.gov

Metabolic Pathways of Harmine Hydrochloride Dihydrate (e.g., O-demethylation, Cytochrome P450 Involvement, CYP2D6 Status)

The metabolism of harmine is a critical determinant of its pharmacokinetic profile and is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The main metabolic pathways identified for harmine are O-demethylation and hydroxylation. researchgate.netnih.gov

O-demethylation, the removal of a methyl group, is a major metabolic route for harmine. researchgate.netfrontiersin.org Several CYP isozymes are involved in this process, with CYP2D6 and CYP1A2 playing the most significant roles. nih.govresearchgate.net Studies using human liver microsomes have shown that CYP2D6 and CYP1A2 are the primary contributors to harmine O-demethylation. nih.gov Other isozymes like CYP1A1, CYP2C9, and CYP2C19 also contribute to this metabolic pathway to a lesser extent. nih.govresearchgate.net The product of harmine's O-demethylation is harmol (B1672944). researchgate.net

The status of the CYP2D6 enzyme, which exhibits genetic polymorphism leading to different metabolic capacities in individuals (e.g., extensive metabolizers vs. poor metabolizers), can significantly impact harmine's pharmacokinetics. nih.govnih.govcatbull.com In vitro studies with human hepatocytes have demonstrated that the depletion of harmine is slower in CYP2D6 poor metabolizers compared to extensive metabolizers. researchgate.net Animal studies using CYP2D6-humanized and wild-type mice have further confirmed that the absence of functional CYP2D6 leads to higher and more prolonged exposure to harmine. nih.govcatbull.com

In addition to O-demethylation, hydroxylation is another metabolic pathway for harmine. researchgate.netnih.gov Furthermore, in vivo studies in rats have identified other metabolic transformations, including oxidative dehydrogenation of the related compound harmaline (B1672942) to harmine, and subsequent phase II conjugation reactions, such as O-glucuronide and O-sulphate conjugation of the metabolites. researchgate.netnih.gov

Interactive Table 2: Cytochrome P450 Isozymes Involved in Harmine O-demethylation

CYP IsozymeContributionReference
CYP2D6Major nih.govresearchgate.net
CYP1A2Major nih.govresearchgate.net
CYP1A1Minor nih.govresearchgate.net
CYP2C9Minor nih.govresearchgate.net
CYP2C19Minor nih.govresearchgate.net

Excretion Routes in Preclinical Systems

The elimination of harmine and its metabolites from the body occurs through various excretion routes. Preclinical studies in rats have shown that harmine and its metabolites are excreted in both urine and bile. nih.gov Following oral administration to rats, samples of urine and feces have been collected to analyze the excretion of the compound. nih.gov

The metabolites of harmine, such as harmol, are further processed through phase II metabolism, forming glucuronide and sulphate conjugates, which are then excreted. researchgate.net These conjugation reactions increase the water solubility of the metabolites, facilitating their elimination from the body.

Bioavailability Assessment in Animal Studies

The oral bioavailability of harmine, which is the fraction of the administered dose that reaches the systemic circulation unchanged, has been found to be relatively low in animal studies. frontiersin.orgnih.gov In male Sprague-Dawley rats, the absolute oral bioavailability of harmine was reported to be only 3.1%. nih.gov Another study in rats found the oral bioavailability of harmine to be 4.96%. frontiersin.org

Several factors may contribute to this low bioavailability. Extensive first-pass metabolism in the liver, where a significant portion of the drug is metabolized before it can reach the systemic circulation, is a likely contributor. nih.gov The involvement of efflux transporters like MRP2 in the intestines could also limit the absorption of harmine into the bloodstream. nih.gov

Interestingly, the bioavailability of harmine appears to be lower than that of its related compound, harmaline. frontiersin.orgnih.gov This difference may be attributed to variations in their absorption and metabolic stability. frontiersin.org

Interactive Table 3: Oral Bioavailability of Harmine in Rats

BioavailabilityAnimal ModelReference
3.1%Male Sprague-Dawley Rats nih.gov
4.96%Rats frontiersin.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable tool used to understand the relationship between drug concentration in the body (pharmacokinetics) and its pharmacological effects (pharmacodynamics). In preclinical research, PK/PD models have been developed for harmala alkaloids, including harmine and harmaline, to better understand their effects. nih.govnih.govcatbull.com

For instance, a pharmacogenetics-based PK compartmental model was developed for harmaline, a compound structurally related to harmine, to investigate the influence of CYP2D6 status on its pharmacokinetics and pharmacodynamics. nih.govnih.govcatbull.com This model incorporated clearances mediated by CYP2D6 and other pathways, providing a mechanistic understanding of the observed differences in drug exposure and response between wild-type and CYP2D6-humanized mice. nih.govnih.govcatbull.com Such models can help to predict how genetic variations in drug-metabolizing enzymes might affect an individual's response to harmine.

These models are crucial for translating preclinical findings to potential human applications by providing a quantitative framework to describe the dose-concentration-effect relationship.

Structure Activity Relationship Sar and Derivative Synthesis of Harmine Hydrochloride Dihydrate

Design and Synthesis of Harmine (B1663883) Hydrochloride Dihydrate Analogs for Targeted Research

The design and synthesis of harmine analogs are driven by the need to create molecules with improved properties for specific research applications. nih.govcabidigitallibrary.orgtandfonline.com Structural modifications of the harmine scaffold are strategically planned to enhance desired biological activities while minimizing off-target effects and toxicity. nih.govresearchgate.net Key positions on the harmine ring system, including N-2, C-3, C-7, and N-9, have been the focus of extensive synthetic modifications. cabidigitallibrary.orgnih.gov

The synthesis of these analogs often begins with harmine itself, which can be chemically modified through various reactions. For instance, the N-9 position can be alkylated using alkyl bromides in the presence of a base like sodium hydride. nih.gov Another common strategy involves the demethylation of the methoxy (B1213986) group at the C-7 position, followed by the introduction of different functional groups. tandfonline.com More complex derivatives can be synthesized de novo, building the β-carboline core from simpler starting materials, which allows for greater structural diversity. researchgate.net

A notable approach in analog design is the hybridization of the harmine scaffold with other pharmacologically active moieties. For example, harmine has been combined with coumarin (B35378) to create "harmirins," and with 2-amino-2-deoxy-D-glucose (2DG) or methionine (Met) to generate tumor-targeting derivatives. nih.govnih.gov These hybrid molecules aim to combine the therapeutic properties of both parent compounds or to direct the harmine analog to specific cellular targets. nih.gov The synthesis of these hybrids often involves multi-step reaction sequences, including click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link the two molecular fragments. nih.gov

The following table provides an overview of representative harmine derivatives and the synthetic strategies employed.

Derivative Name/ClassModification StrategySynthetic ApproachTargeted Research Area
N9-Substituted AnalogsAlkylation or arylation at the N-9 position. cabidigitallibrary.orgnih.govReaction of harmine with various alkyl or aryl halides. nih.govEnhancing antitumor activity and reducing neurotoxicity. cabidigitallibrary.orgnih.gov
C7-O-Substituted AnalogsReplacement of the methoxy group at C-7 with bulkier alkoxy groups or other functionalities. cabidigitallibrary.orgDemethylation followed by etherification or other coupling reactions. tandfonline.comReducing neurotoxicity and modulating kinase selectivity. cabidigitallibrary.orgresearchgate.net
HarmirinsHybridization of harmine with a coumarin scaffold via a triazole linker. nih.govCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between harmine-alkyne and coumarin-azide derivatives. nih.govAnticancer agent development. nih.gov
2DG-Har-01 and MET-Har-02Conjugation of harmine with 2-amino-2-deoxy-D-glucose (2DG) or Methionine (Met). nih.govMulti-step synthesis involving modification of the C-7 and N-9 positions of the harmine ring. nih.govTumor-targeted therapy. nih.gov
C1-Modified AnalogsIntroduction of substituents at the C-1 position. researchgate.netDe novo synthesis of the β-carboline scaffold. researchgate.netImproving selectivity for DYRK1A over MAO-A. researchgate.netnih.gov
C3-Tethered Triazolo-β-CarbolinesAttachment of 1,2,3-triazole moieties at the C-3 position. frontiersin.orgMulti-step synthesis involving the creation of a C3-alkyne precursor followed by CuAAC. frontiersin.orgDevelopment of DNA-binding agents and potential antitumor compounds. frontiersin.org

Comparative Pharmacological and Mechanistic Studies of Derivatives

The synthesis of harmine analogs is followed by extensive pharmacological and mechanistic evaluation to understand how structural changes impact their biological activity. nih.govcabidigitallibrary.orgtandfonline.com These studies are crucial for identifying lead compounds with improved therapeutic potential and for elucidating the underlying mechanisms of action. cabidigitallibrary.orgnih.gov

A primary focus of these comparative studies is the assessment of antitumor activity. cabidigitallibrary.orgnih.gov Numerous harmine derivatives have demonstrated enhanced cytotoxicity against various cancer cell lines compared to the parent compound. cabidigitallibrary.orgnih.gov For instance, modifications at the N-9 position with short alkyl or aryl groups have been shown to increase antitumor activity. nih.gov Similarly, the introduction of specific substituents at the C-7 position can enhance cytotoxic effects. cabidigitallibrary.org Mechanistic studies have revealed that these derivatives often induce apoptosis (programmed cell death) in cancer cells through various pathways, such as the regulation of Bcl-2 family proteins and the activation of caspases. cabidigitallibrary.orgnih.gov Some derivatives have also been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. frontiersin.orgnih.gov

Another critical area of investigation is the neuroprotective and neurotoxic effects of harmine analogs. nih.govnih.gov Harmine itself exhibits neurotoxic properties, which limits its clinical application. frontiersin.orgnih.gov Research has shown that the 7-methoxy group is a key pharmacophore responsible for these neurotoxic effects. nih.gov Consequently, replacing this group with bulkier substituents has been a successful strategy to reduce or eliminate neurotoxicity while retaining or even enhancing antitumor activity. cabidigitallibrary.org

Furthermore, harmine and its derivatives are known inhibitors of several enzymes, including monoamine oxidase A (MAO-A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). researchgate.netnih.gov Comparative studies have aimed to develop derivatives with improved selectivity for these targets. For example, the analog harmol (B1672944) shows potent DYRK1A inhibition comparable to harmine but with significantly reduced MAO-A inhibitory activity, which could lead to a better safety profile. nih.gov In the context of Alzheimer's disease research, derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, showing promise as multi-target therapeutic agents. tandfonline.comnih.gov

The following table summarizes the comparative pharmacological properties of selected harmine derivatives.

Derivative/AnalogKey Structural ModificationComparative Pharmacological EffectMechanism of Action
N9-short alkyl/aryl derivativesSubstitution at the N-9 position. nih.govIncreased antitumor activity. nih.govInduction of apoptosis, cell cycle arrest. nih.gov
C7-alkoxy derivativesReplacement of the 7-methoxy group with a bulkier alkoxy group. cabidigitallibrary.orgReduced neurotoxicity and enhanced antitumor activity. cabidigitallibrary.orgAltered interaction with off-targets responsible for neurotoxicity. cabidigitallibrary.org
HarmolDemethylation of the 7-methoxy group to a hydroxyl group. nih.govPotent DYRK1A inhibition with greatly reduced MAO-A inhibition. nih.govIncreased selectivity for DYRK1A over MAO-A. nih.gov
B-9-3A specific harmine derivative. cabidigitallibrary.orgPotent anti-angiogenic and antitumor effects. cabidigitallibrary.orgDisruption of the VEGF-A/VEGFR2 signaling pathway. cabidigitallibrary.org
Compounds 13 and 17dModification at position 9 with benzyl (B1604629) piperazinyl moieties. tandfonline.comPotent dual inhibitors of AChE and Aβ aggregation. tandfonline.comInteraction with both the catalytic and peripheral anionic sites of AChE. tandfonline.comnih.gov
2DG-Har-01 and MET-Har-02Conjugation with 2DG or Met. nih.govHigher therapeutic effects and lower systemic toxicity compared to harmine. nih.govTargeted delivery to tumor cells overexpressing glucose or amino acid transporters. nih.gov

Optimization of Derivatives for Enhanced Research Utility

The optimization of harmine derivatives is a critical step in translating their potential from basic research to preclinical studies. nih.govcabidigitallibrary.orgnih.govnih.gov This process focuses on improving key physicochemical and pharmacological properties to enhance their utility as research tools and potential therapeutic agents. nih.govcabidigitallibrary.org

Improved Stability and Solubility: A significant challenge with harmine and some of its derivatives is poor water solubility, which can limit their formulation and in vivo application. frontiersin.orgresearchgate.net To address this, researchers have explored various strategies. One approach is the synthesis of more soluble derivatives through chemical modification. For instance, the development of a harmine derivative with improved solubility in simulated injection vehicles has been reported. sci-hub.se Another strategy involves the use of advanced formulation techniques, such as encapsulation in nanoparticles or supramolecular nanocapsules. acs.orgnih.gov For example, encapsulating harmala alkaloids in p-sulfonatocalix tandfonline.comarenes has been shown to improve their solubility and stability. acs.orgnih.gov These nanocarrier systems can also provide controlled release of the drug, potentially enhancing its therapeutic efficacy. nih.gov

Targeted Activity: Enhancing the targeted activity of harmine derivatives is crucial for maximizing their therapeutic effects while minimizing off-target side effects. nih.gov This has been achieved by conjugating harmine to targeting moieties that are recognized by specific receptors or transporters overexpressed on cancer cells. nih.gov The derivatives 2DG-Har-01 and MET-Har-02, which are conjugated to glucose and methionine respectively, are prime examples of this approach. nih.gov These derivatives have demonstrated significantly higher therapeutic efficacy in preclinical models compared to unmodified harmine. nih.gov

Reduced Preclinical Neurotoxicity in Animal Models: A major goal in the optimization of harmine derivatives is the reduction of their inherent neurotoxicity. cabidigitallibrary.orgnih.govnih.gov As previously mentioned, structure-activity relationship studies have identified the 7-methoxy group as a key contributor to this toxicity. cabidigitallibrary.orgnih.gov By replacing this group with bulkier substituents, researchers have successfully developed derivatives with significantly reduced acute neurotoxicity in animal models, as evidenced by a decrease in symptoms like tremors and convulsions. nih.govnih.gov This reduction in neurotoxicity is a critical step towards developing safer harmine-based compounds for further investigation. For example, some N9-alkylated harmine derivatives have shown reduced neurotoxic effects while maintaining their therapeutic properties. researchgate.net

The following table highlights key optimization strategies and their outcomes for harmine derivatives.

Optimization GoalStrategyExample/OutcomeReference
Improved Solubility Chemical ModificationSynthesis of a harmine derivative with a solubility of 1.06 mg/mL in a simulated injection vehicle. sci-hub.se
Nanoparticle FormulationEncapsulation of harmine in PLGA nanoparticles (Ha-PLGA-NPs) to enhance delivery and biological potential. nih.gov
Supramolecular EncapsulationEncapsulation in p-sulfonatocalix tandfonline.comarenes improved the solubility and stability of harmala alkaloids. acs.orgnih.gov
Enhanced Targeted Activity Conjugation to Targeting MoietiesSynthesis of 2DG-Har-01 and MET-Har-02 for targeted delivery to cancer cells. These derivatives displayed much higher therapeutic effects than non-modified harmine. nih.gov
Reduced Preclinical Neurotoxicity Modification of the C-7 PositionReplacement of the 7-methoxy group with a bulky alkoxy group led to the elimination of neurotoxic effects and enhanced antitumor activity. cabidigitallibrary.org
Substitution at the N-9 PositionN9-alkylation has shown potential in reducing the neurotoxic effects of harmine. researchgate.net
Combined SubstitutionsCompounds with substitutions at both R3 and R9 positions showed high antitumor activity and low toxicity. nih.gov

Advanced Methodologies and Research Paradigms for Harmine Hydrochloride Dihydrate Investigation

In Silico Approaches: Deciphering Interactions Through Computational Power

In silico methodologies, including molecular docking and computational modeling, have become indispensable tools for predicting the interactions between harmine (B1663883) and its biological targets. pnrjournal.comresearchgate.net These computational techniques allow researchers to simulate and analyze the binding of harmine to various proteins at a molecular level, providing crucial information about its mechanism of action. pnrjournal.com

Molecular docking studies, for instance, have been employed to investigate the interaction between harmine and its target proteins. These studies often utilize software like Marvin sketch PyRx 0.9 to predict the binding affinity and orientation of harmine within the protein's active site. pnrjournal.com The insights gained from these simulations, such as binding energies and interaction modes with specific amino acid residues, are instrumental in understanding the compound's activity. nih.govresearchgate.net For example, molecular docking has revealed that the binding energy and inhibition constant of harmine derivatives correlate with their cytotoxic activity against cancer cells. researchgate.net

Furthermore, computational studies have been used to develop Quantitative-Structure Activity Relationship (QSAR) models. nih.govresearchgate.net These models correlate the chemical structure of harmine and its derivatives with their biological activity, highlighting key structural features that are crucial for their effects. nih.gov Such computational approaches not only elucidate the mechanisms of known effects but also guide the design of new, more potent, and selective harmine derivatives. nih.govresearchgate.net

Omics Technologies: A Holistic View of Cellular Responses

The advent of "omics" technologies, including proteomics, transcriptomics, and metabolomics, has revolutionized the study of harmine hydrochloride dihydrate by providing a comprehensive overview of its effects on cellular processes. biorxiv.org

Proteomics , the large-scale study of proteins, has been particularly insightful. Using techniques like data-independent acquisition mass spectrometry (DIA-MS) with the SWATH method, researchers have been able to quantitatively analyze the entire proteome of cells treated with harmine. researchgate.net These studies have revealed that harmine can modulate the expression of a wide range of proteins involved in critical cellular pathways. For example, proteomic analysis of human brain organoids treated with harmine showed an upregulation of proteins related to the synaptic vesicle cycle, antioxidant properties, and neurotrophin signaling pathways, suggesting potential neuroprotective mechanisms. biorxiv.org Another proteomics study discovered a novel link between harmine and the Cajal body by observing an increase in the expression of coilin in MCF7 cells. researchgate.net

Transcriptomics , which analyzes the complete set of RNA transcripts, and metabolomics , the study of small molecule metabolites, further complement these findings by providing a more complete picture of the cellular response to harmine. For instance, metabolomic studies using liquid chromatography/mass spectrometry and NMR spectroscopy have been used to identify the metabolic pathways of harmine in human liver microsomes and in rats, revealing processes such as oxidative dehydrogenation and O-demethylation.

High-Throughput Screening: Accelerating Discovery of Targets and Synergies

High-throughput screening (HTS) has emerged as a powerful strategy for identifying novel biological targets of harmine and for discovering synergistic combinations with other compounds. nih.govsbpdiscovery.org This automated process allows for the rapid testing of large libraries of chemical compounds against specific biological assays. sbpdiscovery.orgirbm.com

One notable application of HTS in harmine research was the use of a time-resolved fluorescence energy transfer (TR-FRET)-based assay to screen for inhibitors of the enzyme DYRK1A. nih.govnih.gov This screen identified harmine and its analogs as potent inhibitors of DYRK1A, a kinase implicated in conditions like Down syndrome and certain cancers. nih.govnih.gov Such findings have opened new avenues for the therapeutic application of harmine.

HTS is also instrumental in identifying synergistic drug combinations. Research has demonstrated that harmine exhibits potent synergistic effects when combined with various chemotherapeutic drugs. nih.govsci-hub.se For example, it enhances the cytotoxicity of gemcitabine (B846) in pancreatic cancer cells and sensitizes breast cancer cells to docetaxel. nih.gov Similarly, harmine shows synergistic anti-gastric cancer effects when combined with paclitaxel. sci-hub.se The identification of these synergistic interactions through HTS is crucial for developing more effective combination therapies with reduced drug resistance. nih.gov

CompoundSynergistic PartnerCancer TypeObserved Effect
Harmine GemcitabinePancreatic CancerEnhanced cytotoxicity and apoptosis induction nih.gov
Harmine DocetaxelBreast CancerEnhanced inhibitory effect nih.gov
Harmine PaclitaxelGastric CancerSynergistic inhibition of proliferation and apoptosis induction sci-hub.se
Harmine Chloroquine (B1663885), ArtemisininMalariaPotentiated antimalarial effect nih.gov
Harmaline (B1672942) Cinanserin-Synergistic antidepressant and anxiolytic-like effects nih.gov

Advanced Imaging Techniques in Preclinical this compound Studies

Advanced imaging techniques play a crucial role in visualizing the effects of harmine at the cellular and tissue levels in preclinical studies. These methods provide detailed spatial and temporal information that is essential for understanding the compound's mechanism of action.

High-content imaging, for example, has been used to assess the anti-proliferative effects of harmine analogs in glioblastoma cell lines. nih.govnih.gov This technique combines automated microscopy with sophisticated image analysis to quantify cellular features, such as nuclear count and plasma membrane integrity, providing a detailed picture of cytotoxicity. nih.gov In another study, immunofluorescence analysis coupled with a high-content analyzer was used to demonstrate that harmine treatment increases the expression of coilin within the nuclei of MCF7 cells. researchgate.net

Furthermore, nanoparticle-based delivery systems for harmine have been characterized using techniques like scanning electron microscopy (SEM). nih.gov SEM analysis revealed the morphology and size of harmine-loaded nanoparticles, which is critical for optimizing their drug delivery properties. nih.gov Fluorescence microscopy, using dyes like acridine (B1665455) orange and propidium (B1200493) iodide, has also been employed to study the mode of cell death induced by these nanoparticles, allowing researchers to distinguish between apoptosis and necrosis. nih.gov In studies involving human islet microtissues, 3D high-content confocal imaging has been instrumental in evaluating the effects of harmine on β-cell proliferation and function. diabetesjournals.orgnih.govnih.gov

Primary Cell Culture and Organoid Models in this compound Research

The use of primary cell cultures and organoid models represents a significant advancement in the preclinical investigation of this compound, offering more physiologically relevant systems than traditional cell lines. biorxiv.org

Primary cell cultures , derived directly from tissues, provide a more accurate representation of the in vivo environment. Studies have utilized primary human islet microtissues to evaluate the effects of harmine on β-cell proliferation and function. diabetesjournals.orgnih.govnih.gov These 3D microtissues maintain stable viability and function for extended periods, making them an excellent model for studying both short- and long-term effects of the compound. diabetesjournals.orgnih.gov Research has shown that harmine treatment can increase β-cell proliferation and insulin (B600854) secretion in these models. diabetesjournals.orgnih.govnih.gov

Organoid models , which are three-dimensional structures grown from stem cells that mimic the architecture and function of an organ, are also proving to be invaluable. Human brain organoids have been used to study the neuroprotective effects of harmine. biorxiv.org Proteomic analysis of these organoids revealed that harmine upregulates proteins associated with synaptic function and neurotrophin signaling, providing insights into its potential therapeutic benefits for neurological disorders. biorxiv.org These advanced cellular models are crucial for bridging the gap between in vitro studies and clinical applications.

Electrophysiological Assessment in Animal Brain Models

Electrophysiological assessments in animal models are critical for understanding the effects of harmine on neuronal activity in the brain. nih.gov These techniques allow for the direct measurement of electrical properties of neurons and neural circuits.

Studies in anesthetized rats have used extracellular single-unit recording coupled with push-pull perfusion to examine the effects of locally applied harmane, a related β-carboline, on neuronal activity in the nucleus accumbens. nih.gov These experiments revealed dose-dependent effects, with lower concentrations causing excitation and higher concentrations leading to depression of neuronal firing. nih.gov

Emerging Research Areas and Future Directions in Harmine Hydrochloride Dihydrate Scholarship

Unexplored Mechanistic Pathways and Target Identification

Beyond its established targets, researchers are actively investigating novel mechanistic pathways and identifying new molecular targets for harmine (B1663883) and its derivatives. One area of significant interest is its influence on cellular processes beyond kinase inhibition. For instance, recent studies have shown that harmine can negatively regulate homologous recombination (HR), a key DNA repair pathway, by interfering with the recruitment of the RAD51 protein. medchemexpress.com This finding opens up possibilities for its use in oncology, particularly in sensitizing cancer cells to DNA-damaging agents.

Furthermore, harmine has demonstrated an affinity for the 5-HT2A serotonin (B10506) receptor, suggesting a role in neurotransmitter modulation that is distinct from its MAO-A inhibitory activity. medchemexpress.com The implications of this interaction for its neurological effects are still being unraveled. Another emerging target is the aryl hydrocarbon receptor (AhR), with studies showing that harmine can decrease the TCDD-mediated induction of the carcinogen-activating enzyme Cyp1a1 in mice. nih.gov This points to a potential chemopreventive role by mitigating the harmful effects of environmental toxins.

The table below summarizes some of the key molecular targets of harmine that are currently under investigation.

TargetPotential Therapeutic ImplicationReference
DYRK1ANeurodegenerative diseases, cancer, diabetes nih.govnih.gov
Monoamine Oxidase A (MAO-A)Depression, neurological disorders wikipedia.org
RAD51Cancer therapy (sensitization to DNA damaging agents) medchemexpress.com
5-HT2A ReceptorNeurological and psychiatric disorders medchemexpress.com
Aryl Hydrocarbon Receptor (AhR)Chemoprevention nih.gov

Novel Preclinical Disease Models for Expanded Therapeutic Investigation

The expanding knowledge of harmine's molecular targets is driving the use of novel and more sophisticated preclinical disease models to explore its therapeutic potential. While its effects have been studied in models of Parkinson's disease, where it has shown efficacy comparable to levodopa (B1675098) in reducing catalepsy, oligokinesia, and rigidity, the scope of investigation is broadening. researchgate.net

Researchers are now utilizing models of other neurodegenerative diseases, such as those characterized by the accumulation of α-synuclein. nih.gov A derivative, harmol (B1672944) hydrochloride dihydrate, has been shown to induce autophagy and promote the degradation of α-synuclein in neuro cells, suggesting its potential in conditions like Parkinson's disease. nih.gov

In the realm of oncology, beyond traditional cancer cell lines, more complex models are being employed. The anti-proliferative activity of harmine hydrochloride has been demonstrated in oral squamous carcinoma cells, inducing G0/G1 cell cycle arrest and apoptosis. nih.gov Future research will likely involve patient-derived xenografts and organoid models to better predict clinical efficacy.

Furthermore, the antiparasitic effects of harmine derivatives are being tested in models of chronic parasitic diseases like cystic echinococcosis. nih.gov These studies are crucial for developing new treatments for neglected tropical diseases. The use of functional genomic in vivo models, such as in Drosophila, is also accelerating the identification of small molecule inhibitors that can normalize phenotypes associated with DYRK1A overexpression. nih.gov

Rational Design of Next-Generation Harmine Hydrochloride Dihydrate Analogs with Enhanced Specificity

A significant hurdle in the therapeutic application of harmine has been its potent "off-target" activity, particularly its inhibition of MAO-A, which can lead to undesirable side effects. nih.gov To address this, a major focus of current research is the rational design of harmine analogs with enhanced specificity for desired targets like DYRK1A.

By making strategic modifications to the harmine scaffold, scientists aim to dissociate its DYRK1A inhibitory activity from its MAO-A activity. nih.gov Structure-activity relationship (SAR) studies have identified key positions on the harmine molecule, such as the 1-methyl, 7-methoxy, and 9-N indole (B1671886) positions, where modifications can be made without disrupting essential binding contacts with DYRK1A. nih.gov

For example, the development of harmine-inspired N-heterocyclic compounds, including benzofuranones, oxindoles, and pyrrolones, has yielded new classes of DYRK1A inhibitors. nih.gov Similarly, the synthesis of 7-substituted harmine analogs has been explored to identify compounds with improved properties for applications like promoting human β-cell proliferation for diabetes treatment. nih.gov Another approach has been the creation of "harmiquins," which have shown promise as antiplasmodial agents. researchgate.net

The table below highlights some of the novel harmine analogs and their intended improvements.

Analog ClassIntended ImprovementReference
N-heterocyclic DYRK1A inhibitorsEnhanced specificity, reduced toxicity nih.gov
7-Substituted harmine analogsImproved β-cell proliferation nih.gov
HarmiquinsAntiplasmodial activity researchgate.net
H-2-168 and DH-004Antiparasitic effects with improved safety nih.gov

Interdisciplinary Research Opportunities Involving this compound

The diverse biological activities of this compound create a fertile ground for interdisciplinary research collaborations. The intersection of medicinal chemistry, molecular biology, and pharmacology is crucial for the rational design and evaluation of novel analogs. nih.gov

Furthermore, the neuroprotective and cognitive-enhancing properties of β-carbolines invite collaborations between neuroscientists and chemists to explore their potential in treating complex neurodegenerative disorders. researchgate.net The anti-cancer properties of harmine, particularly its ability to induce apoptosis and cell cycle arrest, open avenues for joint research between oncologists and pharmacologists to develop new cancer therapies. nih.gov

The investigation of harmine's effects on the gut-brain axis and the microbiome represents another exciting interdisciplinary frontier. Its MAO-A inhibitory activity can influence serotonin levels, a key neurotransmitter in both the brain and the gut. Understanding these complex interactions will require expertise from gastroenterology, neuroscience, and microbiology.

Addressing Preclinical Research Gaps to Advance Fundamental Understanding

Despite significant progress, several preclinical research gaps need to be addressed to fully unlock the therapeutic potential of this compound. A more comprehensive understanding of its long-term effects and potential toxicity is required. researchgate.net While some studies have investigated its chronic toxicity, more extensive preclinical evaluation is necessary. researchgate.net

Further elucidation of its molecular mechanisms of action is also critical. researchgate.net While key targets have been identified, the downstream signaling pathways and the interplay between different targets are not fully understood. Mechanistic studies are needed to clarify how harmine suppresses viral replication, such as in the case of EV71, and how it modulates the immune system. researchgate.net

There is also a need for more in vivo studies to validate the findings from in vitro experiments. nih.gov While harmine and its analogs have shown promise in cell-based assays, their efficacy and safety need to be rigorously tested in animal models before they can be considered for human clinical trials. A recent Phase 1 study has provided valuable data on the tolerability of pure oral harmine in healthy volunteers, which will inform future clinical investigations. nih.gov

Q & A

Q. How can researchers design experiments to resolve contradictions in this compound’s dual roles as a pro-apoptotic agent and neuroprotectant?

  • Use cell-type-specific models: For apoptosis studies (e.g., HCT116 colon cancer cells), apply concentrations ≥50 µM and assess caspase-3/7 activation via fluorometric assays . For neuroprotection, test lower doses (1–10 µM) in primary neurons under oxidative stress (e.g., H₂O₂ exposure), measuring mitochondrial membrane potential (JC-1 staining) and ROS levels. Context-dependent effects may arise from differential activation of ERK (pro-survival) vs. PI3K/AKT/mTOR (pro-apoptotic) pathways .

Q. What molecular docking strategies validate this compound’s binding to monoamine oxidases (MAOs) and serotonin receptors?

  • Use AutoDock Vina or Schrödinger Suite for in silico docking. Prepare protein structures (e.g., MAO-A PDB: 2Z5X; 5-HT2A receptor: 6A93) by removing water molecules and adding polar hydrogens. Set grid boxes around catalytic sites (MAO-A: FAD-binding domain; 5-HT2A: transmembrane helix 5). Validate docking poses with binding energy thresholds (e.g., ≤-7 kcal/mol for MAO-A ). Cross-validate results with mutagenesis (e.g., MAO-A Y444F mutant) and competitive inhibition assays .

Q. How can in vivo models differentiate this compound’s antidepressant vs. anti-Parkinsonian effects?

  • Antidepressant : Use the forced swim test (FST) in rats, comparing immobility time reduction at 10 mg/kg (i.p.) against fluoxetine. Measure synaptic monoamine levels (microdialysis) in the prefrontal cortex .
  • Anti-Parkinsonian : Employ the 6-OHDA-lesioned mouse model. Assess motor coordination via rotarod performance and quantify striatal dopamine via HPLC-ECD. Compare harmine (2.5 mg/kg) to L-DOPA, noting synergies in reducing catalepsy .

Data Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for this compound’s MAO inhibition (e.g., 0.1 µM vs. 1.2 µMA)?

  • Variability arises from assay conditions:
  • Enzyme source : Recombinant human MAO-A vs. rat brain homogenates may differ in isoform expression.
  • Substrate concentration : Kynuramine (50 µM) vs. serotonin (100 µM) alters competitive inhibition kinetics.
  • Pre-incubation time : Longer durations (≥30 min) enhance irreversible binding to MAO-A’s FAD cofactor .

Q. How to reconcile discrepancies in harmine’s cytotoxicity across cancer cell lines (e.g., HCT116 vs. neuronal cells)?

  • Perform transcriptomic profiling (RNA-seq) to identify lineage-specific vulnerabilities (e.g., HCT116 dependence on β-catenin vs. neuronal reliance on mitochondrial OXPHOS). Validate using isogenic cell lines (e.g., CRISPR KO of DYRK1A in HCT116) to isolate kinase inhibition effects .

Methodological Best Practices

Q. What controls are essential when assessing this compound’s impact on cell migration (e.g., wound-healing assays)?

  • Include:
  • Negative control : Vehicle (DMSO ≤0.1%).
  • Positive control : 10 µM cytochalasin D (actin polymerization inhibitor).
  • Dose gradient : 10–100 µM harmine to capture subtoxic vs. cytotoxic thresholds .
  • Time-lapse imaging : Quantify gap closure rate (µm²/hour) using ImageJ.

Q. How to optimize pharmacokinetic studies for this compound in rodent models?

  • Use LC-MS/MS for plasma quantification (LOQ: 1 ng/mL). Administer 10 mg/kg orally and collect serial blood samples (0–24 hr). Calculate bioavailability (F%) using AUC₀–∞ ratios (IV vs. oral). Note: Harmine’s F% = 112.7% in rats due to enterohepatic recirculation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.